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  • Product: 3-Cyclobutoxy-azetidine
  • CAS: 1341529-37-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 3-Cyclobutoxy-azetidine

Preamble: Navigating the Known and the Novel in Heterocyclic Chemistry In the landscape of modern drug discovery, the azetidine ring is a privileged scaffold, prized for its ability to impart favorable physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Known and the Novel in Heterocyclic Chemistry

In the landscape of modern drug discovery, the azetidine ring is a privileged scaffold, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules. The introduction of a 3-alkoxy substituent, such as a cyclobutoxy group, can further modulate a compound's lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive, in-depth framework for the structural elucidation of 3-cyclobutoxy-azetidine, a novel yet representative member of this important class of heterocycles.

Synthetic Strategy: A Modular and Validated Approach

The synthesis of 3-cyclobutoxy-azetidine is most logically approached through a two-stage process: first, the etherification of a suitable N-protected 3-hydroxyazetidine precursor, followed by the removal of the protecting group. This strategy provides a high degree of control and facilitates purification. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the azetidine nitrogen due to its stability under the basic conditions required for etherification and its facile removal under acidic conditions.

Stage 1: N-Protection and Williamson Ether Synthesis

The journey begins with the commercially available 3-hydroxyazetidine hydrochloride. The first step involves the protection of the azetidine nitrogen with a Boc group. This is a standard procedure that ensures the secondary amine does not interfere with the subsequent etherification reaction.

The core carbon-oxygen bond formation is achieved via a Williamson ether synthesis.[1][2] This venerable yet reliable reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile, displacing a suitable leaving group on a cyclobutane electrophile. Cyclobutyl bromide or cyclobutyl tosylate are appropriate choices for this role. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is critical for driving the reaction to completion.

Synthesis_Stage_1 cluster_0 Stage 1: Synthesis of N-Boc-3-cyclobutoxy-azetidine 3-Hydroxyazetidine_HCl 3-Hydroxyazetidine HCl N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine_HCl->N-Boc-3-hydroxyazetidine (Boc)₂O, Base N-Boc-3-cyclobutoxy-azetidine N-Boc-3-cyclobutoxy-azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-cyclobutoxy-azetidine 1. NaH, THF 2. Cyclobutyl Bromide Cyclobutyl_Bromide Cyclobutyl Bromide Cyclobutyl_Bromide->N-Boc-3-cyclobutoxy-azetidine

Caption: Synthetic pathway to the protected intermediate.

Stage 2: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to yield 3-cyclobutoxy-azetidine. This is typically achieved under acidic conditions, which selectively cleave the tert-butyl carbamate without affecting the newly formed ether linkage or the azetidine ring. A solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol is a standard and effective method for this transformation. The final product is often isolated as the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.

Synthesis_Stage_2 cluster_1 Stage 2: Deprotection N-Boc-3-cyclobutoxy-azetidine N-Boc-3-cyclobutoxy-azetidine 3-Cyclobutoxy-azetidine_HCl 3-Cyclobutoxy-azetidine HCl N-Boc-3-cyclobutoxy-azetidine->3-Cyclobutoxy-azetidine_HCl HCl in Dioxane Characterization_Workflow Synthesis Synthesized Compound NMR ¹H and ¹³C NMR Spectroscopy Synthesis->NMR Primary Structure MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight IR Infrared Spectroscopy Synthesis->IR Functional Groups Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Sources

Exploratory

A Theoretical Investigation into the Stability of 3-Cyclobutoxy-azetidine: A Technical Guide for Drug Development Professionals

Abstract 3-Cyclobutoxy-azetidine is a promising scaffold in modern medicinal chemistry, merging the desirable physicochemical properties of the strained azetidine ring with the unique conformational constraints of a cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Cyclobutoxy-azetidine is a promising scaffold in modern medicinal chemistry, merging the desirable physicochemical properties of the strained azetidine ring with the unique conformational constraints of a cyclobutoxy substituent. Understanding the inherent stability of this molecular framework is paramount for its successful incorporation into drug candidates. This in-depth technical guide outlines a comprehensive theoretical approach to evaluating the stability of 3-cyclobutoxy-azetidine. We will explore the critical aspects of conformational analysis, potential decomposition pathways, and the quantum chemical calculations necessary to predict its behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.

Introduction: The Rising Prominence of Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1][2] Their appeal lies in their ability to impart desirable properties to drug molecules, including increased metabolic stability, improved physicochemical characteristics, and structural rigidity, which can lead to enhanced binding affinity for biological targets.[1][3] The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them more stable and easier to handle than the more reactive aziridines, yet reactive enough to participate in unique chemical transformations.[4] The incorporation of a cyclobutoxy group at the 3-position introduces an additional layer of structural complexity and conformational restraint, making a thorough understanding of the molecule's stability a prerequisite for its development.

This guide will provide a roadmap for the theoretical evaluation of 3-cyclobutoxy-azetidine's stability, focusing on the computational methodologies that can provide critical insights into its conformational landscape and potential degradation pathways.

Computational Methodology: A Foundation for Predictive Stability Analysis

A robust computational approach is essential for accurately predicting the stability of 3-cyclobutoxy-azetidine. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and energetics of organic molecules, including strained ring systems.[5][6]

Selection of DFT Functionals and Basis Sets

The choice of DFT functional and basis set is critical for obtaining reliable results. For systems like 3-cyclobutoxy-azetidine, a hybrid functional such as B3LYP is often a good starting point, as it balances computational cost with accuracy.[7][8] For higher accuracy, especially when investigating reaction barriers, double-hybrid functionals or composite methods like G3 or CBS-APNO can be employed.[9][10]

A Pople-style basis set, such as 6-31G(d,p), is generally sufficient for initial geometry optimizations and conformational searches. For more accurate single-point energy calculations, a larger basis set like 6-311+G(2d,p) or an Ahlrichs-type basis set (e.g., def2-TZVP) is recommended.[6]

Solvation Models

To simulate the behavior of 3-cyclobutoxy-azetidine in a biological environment, it is crucial to include a solvent model in the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient and can effectively capture the bulk solvent effects on the molecule's conformation and reactivity.

Conformational Analysis: Unveiling the Energetic Landscape

The conformational flexibility of the cyclobutoxy group and its attachment to the azetidine ring will significantly influence the overall stability and biological activity of the molecule. A thorough conformational analysis is therefore a critical first step.

Ring Pucker of Azetidine and Cyclobutane

Both the azetidine and cyclobutane rings are not planar and adopt puckered conformations to alleviate torsional strain.[11][12] For cyclobutane, a "butterfly" conformation is typical, while azetidine also exhibits a puckered geometry. The interplay between the puckering of both rings will dictate the preferred low-energy conformations of 3-cyclobutoxy-azetidine.

Rotational Isomers around the C-O Bond

Rotation around the C3-O bond of the azetidine and the O-C1' bond of the cyclobutoxy ring will lead to various rotational isomers (rotamers). A systematic search for these conformers should be performed to identify all stable structures on the potential energy surface.

Experimental Protocol: Conformational Search

  • Initial Structure Generation: Generate a starting 3D structure of 3-cyclobutoxy-azetidine.

  • Systematic Rotational Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles corresponding to the C-O-C bonds in increments of 30 degrees.

  • Geometry Optimization: Subject each identified local minimum from the scan to a full geometry optimization using a selected DFT method and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Relative Energy Calculation: Calculate the relative energies of all stable conformers, including ZPVE corrections, to identify the global minimum and the population of each conformer at a given temperature.

The results of the conformational analysis can be summarized in a table to compare the relative energies and key dihedral angles of the most stable conformers.

Table 1: Calculated Relative Energies of 3-Cyclobutoxy-azetidine Conformers

ConformerRelative Energy (kcal/mol)Azetidine Puckering Angle (°)Cyclobutane Puckering Angle (°)C-O-C-C Dihedral Angle (°)
1 (Global Minimum)0.00Calculated ValueCalculated ValueCalculated Value
2 Calculated ValueCalculated ValueCalculated ValueCalculated Value
3 Calculated ValueCalculated ValueCalculated ValueCalculated Value

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Conformational_Analysis_Workflow cluster_start Input cluster_computation Computational Steps cluster_output Output Start Initial 3D Structure of 3-Cyclobutoxy-azetidine Scan Potential Energy Surface Scan (Dihedral Rotations) Start->Scan Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Scan->Opt Freq Frequency Analysis Opt->Freq Energy Single-Point Energy Calculation (e.g., B3LYP/6-311+G(2d,p)) Freq->Energy Conformers Stable Conformers (Global and Local Minima) Energy->Conformers Energies Relative Energies and Thermodynamic Properties Conformers->Energies Decomposition_Pathways cluster_molecule 3-Cyclobutoxy-azetidine cluster_pathways Potential Decomposition Routes Molecule 3-Cyclobutoxy-azetidine Acid_Opening Acid-Mediated Azetidine Ring Opening Molecule->Acid_Opening H+, Nu: Thermal_Azetidine Thermal Azetidine Ring Cleavage Molecule->Thermal_Azetidine Δ Thermal_Cyclobutane Thermal Cyclobutane Ring Cleavage Molecule->Thermal_Cyclobutane Δ

Caption: Potential decomposition pathways for 3-cyclobutoxy-azetidine.

Influence of Substituents on Stability

The stability of the 3-cyclobutoxy-azetidine core can be modulated by the presence of substituents on the azetidine nitrogen. Electron-withdrawing groups are expected to decrease the basicity of the nitrogen, potentially increasing its stability towards acid-mediated decomposition. [13]Conversely, bulky substituents may introduce steric strain, affecting the conformational preferences and overall stability. A systematic computational study of various N-substituted analogs can provide valuable structure-stability relationships to guide further drug design efforts.

Conclusion

The theoretical study of 3-cyclobutoxy-azetidine stability is a crucial component of its development as a viable scaffold in medicinal chemistry. By employing robust computational methodologies such as Density Functional Theory, a comprehensive understanding of its conformational landscape and potential decomposition pathways can be achieved. The insights gained from these theoretical investigations will enable the rational design of more stable and efficacious drug candidates, ultimately accelerating the drug discovery process. This guide provides a framework for such a study, emphasizing the importance of a multi-faceted approach that considers conformational analysis, reaction mechanisms, and the influence of substituents.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
  • Azetidine synthesis. Organic Chemistry Portal.
  • The azetidines. Recent synthetic developments. Chemical Reviews.
  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.
  • Conformational analysis of cycloalkanes.
  • Azetidines of pharmacological interest. PubMed.
  • Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals.
  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Conformational analysis of cycloalkanes. SciSpace.
  • DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. N/A.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings. PMC - PubMed Central.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Request PDF.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • The Tautomerism of Heterocycles: Five-membered Rings with Two or More Hetero
  • How can you calculate ring strain in beta lactams for different penicillin drugs?. N/A.
  • Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. PubMed.
  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applic
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI.
  • Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions.
  • Heterocyclic Chemistry @Scripps: Lecture 2. YouTube.
  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Request PDF.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Modular Synthesis of 3-Cyclobutoxy-azetidine from N-Boc-3-hydroxyazetidine

Introduction: The Strategic Value of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry.[1][2] Its inher...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can significantly enhance the metabolic stability, solubility, and binding affinity of drug candidates.[3] Specifically, 3-substituted azetidines serve as versatile bioisosteres for more common groups, providing a powerful tool for navigating and optimizing drug-like chemical space.[4]

This application note provides a comprehensive, two-part protocol for the synthesis of 3-cyclobutoxy-azetidine. The synthesis begins with the commercially available and widely used starting material, N-Boc-3-hydroxyazetidine. The procedure is designed for robustness and scalability, detailing not only the requisite steps but also the underlying chemical principles that govern the selection of reagents and conditions. This ensures that researchers can not only replicate the synthesis but also adapt it with a full understanding of the reaction's mechanics.

The overall synthetic strategy is a two-step process:

  • O-Alkylation: A Williamson ether synthesis to couple the cyclobutyl moiety to the 3-hydroxy position of the azetidine ring.

  • N-Deprotection: An acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target primary amine.

Overall Synthetic Scheme

The transformation from N-Boc-3-hydroxyazetidine to 3-cyclobutoxy-azetidine is illustrated below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection start N-Boc-3-hydroxyazetidine intermediate N-Boc-3-cyclobutoxy-azetidine start->intermediate 1. NaH, DMF 2. Cyclobutyl Bromide intermediate2 N-Boc-3-cyclobutoxy-azetidine final 3-Cyclobutoxy-azetidine intermediate2->final TFA, DCM G start Start: N-Boc-3-hydroxyazetidine dissolve_1 Dissolve in Anhydrous DMF start->dissolve_1 cool_1 Cool to 0 °C dissolve_1->cool_1 add_nah Add NaH (portion-wise) cool_1->add_nah stir_1 Stir 30 min @ 0 °C (Alkoxide Formation) add_nah->stir_1 add_c4h7br Add Cyclobutyl Bromide stir_1->add_c4h7br react_1 Stir 16-24h @ RT add_c4h7br->react_1 monitor_1 Monitor by TLC/LC-MS react_1->monitor_1 quench Quench with aq. NH4Cl monitor_1->quench extract_1 Extract with Ethyl Acetate quench->extract_1 dry_concentrate_1 Dry (Na2SO4) & Concentrate extract_1->dry_concentrate_1 purify_1 Column Chromatography (Silica, Hex/EtOAc) dry_concentrate_1->purify_1 intermediate Intermediate: N-Boc-3-cyclobutoxy-azetidine purify_1->intermediate dissolve_2 Dissolve Intermediate in DCM intermediate->dissolve_2 cool_2 Cool to 0 °C dissolve_2->cool_2 add_tfa Add TFA (dropwise) cool_2->add_tfa react_2 Stir 2-4h @ RT add_tfa->react_2 monitor_2 Monitor by TLC/LC-MS react_2->monitor_2 concentrate_2 Concentrate to Dryness monitor_2->concentrate_2 basify Basify with 2M NaOH (pH >12) concentrate_2->basify extract_2 Extract with DCM basify->extract_2 dry_concentrate_2 Dry (Na2SO4) & Concentrate extract_2->dry_concentrate_2 final_product Final Product: 3-Cyclobutoxy-azetidine dry_concentrate_2->final_product

Sources

Application

Application Note & Protocol: A Scalable Synthesis of 3-Cyclobutoxy-azetidine for Research Applications

Introduction: The Value of the Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry.[1][2] Its inherent ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, imparts unique conformational rigidity and metabolic stability to drug candidates.[1] This rigidity allows for precise positioning of substituents in three-dimensional space, enhancing interactions with biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate critical physicochemical properties such as aqueous solubility and lipophilicity, which are key determinants of a drug's pharmacokinetic profile.[3]

This guide provides a robust and scalable two-step synthesis of 3-Cyclobutoxy-azetidine, a valuable building block for introducing the desirable cyclobutoxy-azetidine fragment into lead compounds. The strategy relies on readily available starting materials and employs well-established, high-yielding chemical transformations amenable to large-scale production.

Overall Synthetic Strategy

The retrosynthetic analysis of 3-Cyclobutoxy-azetidine identifies two primary disconnections: the ether linkage at the C3 position and the nitrogen protecting group. This leads to a straightforward and efficient forward synthesis involving two key stages:

  • Ether Formation: A Williamson ether synthesis between an N-protected 3-hydroxyazetidine and a suitable cyclobutyl electrophile.

  • Deprotection: Removal of the nitrogen protecting group to yield the target compound.

For scalability and reliability, we have selected the tert-butyloxycarbonyl (Boc) group for nitrogen protection, due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions. The commercially available 1-Boc-3-hydroxyazetidine serves as our starting point.[4][5][6]

Synthetic_Workflow cluster_0 PART A: Williamson Ether Synthesis cluster_1 PART B: N-Boc Deprotection Start 1-Boc-3-hydroxyazetidine Intermediate N-Boc-3-cyclobutoxy-azetidine Reagents_A 1. NaH, THF 2. Cyclobutyl Bromide Start->Reagents_A Final_Product 3-Cyclobutoxy-azetidine (as HCl salt) Reagents_B HCl in 1,4-Dioxane Intermediate->Reagents_B Reagents_A->Intermediate Reagents_B->Final_Product

Caption: Overall workflow for the synthesis of 3-Cyclobutoxy-azetidine.

Part A: Scalable Synthesis of N-Boc-3-cyclobutoxy-azetidine

This core transformation involves the formation of the C-O ether bond via a Williamson ether synthesis. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete and irreversible deprotonation of the hydroxyl group on the azetidine ring, thereby maximizing the concentration of the reactive alkoxide nucleophile.

Mechanism: Williamson Ether Synthesis

The reaction proceeds in two distinct steps:

  • Deprotonation: Sodium hydride abstracts the acidic proton from the hydroxyl group of 1-Boc-3-hydroxyazetidine to form a sodium alkoxide intermediate and hydrogen gas.

  • Nucleophilic Substitution (SN2): The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of cyclobutyl bromide in an SN2 fashion to displace the bromide and form the desired ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: S 2 Substitution Start 1-Boc-3-hydroxyazetidine Alkoxide Azetidine Alkoxide Intermediate Start->Alkoxide + NaH NaH NaH H2 H₂ (gas) Alkoxide->H2 releases Product N-Boc-3-cyclobutoxy-azetidine Alkoxide->Product + Cyclobutyl Bromide CycBr Cyclobutyl Bromide NaBr NaBr Product->NaBr releases NaBr

Caption: Mechanism of the Williamson ether synthesis step.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )EquivalentsAmount (for 10g scale)
1-Boc-3-hydroxyazetidine173.211.010.0 g (57.7 mmol)
Sodium Hydride (60% in mineral oil)24.001.22.77 g (69.3 mmol)
Cyclobutyl Bromide135.001.310.5 g (77.9 mmol)
Anhydrous Tetrahydrofuran (THF)--200 mL
Saturated aq. NH₄Cl--As needed
Ethyl Acetate (EtOAc)--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure

  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Reagent Charging: Charge the flask with sodium hydride (60% dispersion in mineral oil, 2.77 g). Add anhydrous THF (100 mL) via cannula and stir the suspension.

  • Substrate Addition: Dissolve 1-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Deprotonation: Cool the NaH suspension in the flask to 0 °C using an ice-water bath. Add the solution of 1-Boc-3-hydroxyazetidine dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.

    Senior Application Scientist's Note: The reaction of NaH with the alcohol is exothermic and generates hydrogen gas. Slow, controlled addition at low temperature is crucial for safety and to prevent side reactions.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The reaction mixture should become a thicker, white slurry.

  • Electrophile Addition: Cool the mixture back down to 0 °C. Add cyclobutyl bromide (10.5 g, 77.9 mmol) dropwise via syringe over 15 minutes.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

    Senior Application Scientist's Note: Quenching must be done slowly and at 0 °C to safely neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-Boc-3-cyclobutoxy-azetidine as a clear oil. (Typical yield: 80-90%).

Part B: Deprotection to 3-Cyclobutoxy-azetidine Hydrochloride

The final step is the removal of the acid-labile Boc protecting group. Using a solution of hydrochloric acid in 1,4-dioxane is a clean and efficient method that yields the product as its hydrochloride salt. This salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the corresponding free base, which is often a volatile oil.

Mechanism: Acid-Catalyzed Deprotection

The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group. This is followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine, which is then protonated by the excess acid to form the hydrochloride salt.

Boc_Deprotection BocProtected N-Boc-3-cyclobutoxy-azetidine Protonation Protonated Intermediate BocProtected->Protonation + H⁺ Cleavage Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Cleavage Cleavage Decarboxylation Free Azetidine + CO₂ Cleavage->Decarboxylation Decarboxylation FinalSalt 3-Cyclobutoxy-azetidine HCl Salt Decarboxylation->FinalSalt + HCl

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )EquivalentsAmount (for 10g scale)
N-Boc-3-cyclobutoxy-azetidine227.301.010.0 g (44.0 mmol)
4M HCl in 1,4-Dioxane-5.055 mL (220 mmol)
Diethyl Ether (Et₂O)--As needed
Dichloromethane (DCM)--20 mL

Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-3-cyclobutoxy-azetidine (10.0 g, 44.0 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (20 mL).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution (55 mL, 220 mmol) via a dropping funnel over 10 minutes.

    Senior Application Scientist's Note: The reaction is typically accompanied by gas evolution (CO₂ and isobutylene). A slow addition rate and an efficient vent (e.g., a nitrogen bubbler) are recommended.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until no starting material remains.[7]

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. A white or off-white solid should form.

  • Trituration: Add cold diethyl ether (100 mL) to the flask. Stir the suspension vigorously for 15-20 minutes to break up the solid. This process, known as trituration, washes away non-polar byproducts like tert-butanol.

  • Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with additional cold diethyl ether (2 x 30 mL). Dry the solid under high vacuum to a constant weight. This yields 3-Cyclobutoxy-azetidine hydrochloride as a stable white solid. (Typical yield: 95-99%).

Data Summary & Characterization

CompoundM.W. ( g/mol )FormTypical Yield (%)Key Analytical Data (Expected)
1-Boc-3-hydroxyazetidine173.21White Solid- (Starting Material)¹H NMR consistent with structure; MP: 36-43 °C[4][6]
N-Boc-3-cyclobutoxy-azetidine227.30Colorless Oil80 - 90¹H NMR shows characteristic cyclobutyl and azetidine protons.
3-Cyclobutoxy-azetidine HCl163.65White Solid95 - 99¹H NMR shows downfield shift of azetidine protons due to protonation.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a.University of Bari Aldo Moro.
  • A Single-Step Synthesis of Azetidine-3-amines.PubMed.
  • 3-Hydroxyazetidine hydrochloride.Chongqing Chemdad Co., Ltd.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Azetidine synthesis.Organic Chemistry Portal.
  • 1-N-Boc-3-hydroxyazetidine synthesis.ChemicalBook.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit.
  • Navigating Boc Deprotection: A Guide to Minimizing Side Products.Benchchem.
  • 1-Boc-3-hydroxyazetidine 97%.Sigma-Aldrich.
  • 141699-55-0 | 1-N-Boc-3-hydroxyazetidine.Ambeed.com.
  • 1-Boc-3-hydroxyazetidine 97%.Sigma-Aldrich.

Sources

Method

Introduction: The Azetidine Motif and the Flow Chemistry Imperative

An Application Guide to the Continuous Flow Synthesis of 3-Substituted Azetidines Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry. Their unique conformat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Continuous Flow Synthesis of 3-Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry. Their unique conformational rigidity and ability to act as bioisosteres for other common groups have led to their incorporation into numerous marketed drugs, including the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib.[1] The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it both a synthetically challenging target and a source of unique reactivity.[2] Traditional batch synthesis methods often grapple with challenges related to safety, scalability, and the handling of highly reactive or unstable intermediates required for their construction and functionalization.[3][4]

Continuous flow chemistry emerges as a powerful enabling technology to address these challenges head-on.[4] By utilizing microreactors with high surface-area-to-volume ratios, flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time. This precise control allows for the safe generation and immediate utilization of transient intermediates, minimizes the formation of byproducts, and facilitates rapid reaction optimization and seamless scaling from the lab bench to production.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven continuous flow methodologies for the synthesis of 3-substituted azetidines. We will delve into the core synthetic strategies, provide step-by-step protocols, and explain the fundamental principles that make these approaches robust and reproducible.

Core Synthetic Strategy 1: C3-Functionalization via Flow-Generated Lithiated Azetidines

One of the most direct and versatile methods for introducing substituents at the C3 position of the azetidine ring involves the generation of a C3-lithiated intermediate followed by quenching with a suitable electrophile. In batch chemistry, the generation and handling of such organolithium species at scale are fraught with difficulties due to their instability, even at cryogenic temperatures. Flow chemistry transforms this process, enabling safe and efficient C3-functionalization at significantly higher temperatures than previously feasible.[7][8]

Principle of the Method

The strategy is predicated on a rapid iodine-lithium exchange reaction. An N-protected 3-iodoazetidine serves as a stable and readily accessible precursor. This precursor is continuously mixed with an organolithium reagent (e.g., n-hexyllithium) in a microreactor. The superior mixing and heat transfer in the flow reactor allow the highly exothermic lithiation to occur rapidly and controllably. The resulting C3-lithiated azetidine, which is unstable and would decompose in a batch reactor, is generated in situ and immediately telescoped into a second stream containing the electrophile, affording the desired 3-substituted product in seconds.

The choice of solvent is critical for both reactivity and sustainability. Cyclopentyl methyl ether (CPME) has been identified as an excellent "green" solvent for this process. It has a high boiling point (106 °C), a low propensity to form peroxides, and is stable under the basic reaction conditions, making it a safer and more environmentally responsible alternative to solvents like THF or diethyl ether.[1][9]

Experimental Workflow: C3-Functionalization

The logical flow for this process involves the precise mixing of reagents and immediate trapping of the reactive intermediate.

G Workflow for C3-functionalization via lithiation. reagent reagent pump pump mixer mixer reactor reactor quenching quenching product product sub_sol N-Boc-3-Iodoazetidine in CPME p1 Pump A sub_sol->p1 rli_sol n-Hexyllithium in CPME p2 Pump B rli_sol->p2 elec_sol Electrophile (E+) in CPME p3 Pump C elec_sol->p3 m1 Mixer 1 (T-Mixer) p1->m1 p2->m1 m2 Mixer 2 (T-Mixer) p3->m2 r1 Reactor 1 Residence Time: <100 ms Temp: -50 °C m1->r1 r2 Reactor 2 Residence Time: ~10 s Temp: -50 °C m2->r2 r1->m2 q Quench (e.g., H₂O) r2->q coll Product Collection q->coll G Workflow for photochemical synthesis. reagent reagent pump pump photoreactor photoreactor bpr BPR coll Product Collection bpr->coll product product sub_sol α-Aminoketone Precursor in Acetonitrile p1 Pump sub_sol->p1 reactor FEP Tubing Reactor wrapped around UV Lamp (e.g., 365 nm) p1->reactor reactor->bpr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Cyclobutoxy-azetidine Synthesis

Welcome to the technical support center for the synthesis of 3-Cyclobutoxy-azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Cyclobutoxy-azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, field-tested insights in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high-purity target compounds with confidence.

Overview of the Synthetic Strategy

The synthesis of 3-Cyclobutoxy-azetidine is a valuable transformation, yielding a key structural motif prevalent in modern medicinal chemistry.[1][2] The most common and robust approach involves a two-stage process:

  • O-Alkylation: A Williamson ether synthesis between an N-protected 3-hydroxyazetidine (typically N-Boc-3-hydroxyazetidine) and a cyclobutyl halide.[3]

  • Deprotection: Removal of the nitrogen protecting group (e.g., Boc) to yield the final product.[3]

This guide focuses on optimizing this pathway, addressing common pitfalls and providing logical solutions.

Experimental Workflow Overview

Below is a high-level overview of the synthetic sequence. Each stage presents unique challenges, which will be addressed in the subsequent troubleshooting sections.

G cluster_0 Stage 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Stage 2: Deprotection A N-Boc-3-hydroxyazetidine B Deprotonation with Strong Base (e.g., NaH) A->B Anhydrous Solvent (DMF, THF) C SN2 Attack on Cyclobutyl Halide B->C Forms Alkoxide D N-Boc-3-cyclobutoxy-azetidine (Protected Intermediate) C->D Ether Bond Formation E N-Boc-3-cyclobutoxy-azetidine D->E F Acidic Cleavage (e.g., TFA, HCl) E->F Suitable Solvent (DCM, Dioxane) G 3-Cyclobutoxy-azetidine (Final Product) F->G Workup & Purification

Caption: High-level workflow for the two-stage synthesis of 3-Cyclobutoxy-azetidine.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Part 1: O-Alkylation (Williamson Ether Synthesis)

This step involves the reaction of N-Boc-3-hydroxyazetidine with a cyclobutyl halide in the presence of a strong base.

Q1: My O-alkylation reaction shows low conversion, with significant unreacted N-Boc-3-hydroxyazetidine remaining. What's the cause?

Answer: This is a common issue, typically pointing to incomplete deprotonation of the starting alcohol or inactive reagents.

  • Causality (Incomplete Deprotonation): The Williamson ether synthesis requires the formation of a highly nucleophilic alkoxide.[4][5] Strong bases like sodium hydride (NaH) are used for this. However, NaH is extremely sensitive to moisture and can be passivated by an outer layer of sodium hydroxide. If your base is old or has been improperly handled, it will not be effective, leading to poor alkoxide formation and low conversion.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored NaH (stored under inert gas). A simple test for NaH activity is to carefully add a small amount to a protic solvent like ethanol; vigorous hydrogen evolution should be observed.

    • Ensure Anhydrous Conditions: This is critical. Dry your solvent (e.g., DMF, THF) over molecular sieves or by distillation.[6] Flame-dry your glassware under vacuum and conduct the reaction under an inert atmosphere (Argon or Nitrogen).[6]

    • Optimize Base Stoichiometry: Use a slight excess of NaH (typically 1.1–1.5 equivalents) to ensure complete deprotonation and to consume any trace amounts of water.

    • Allow Sufficient Deprotonation Time: After adding NaH to your solution of N-Boc-3-hydroxyazetidine, allow the mixture to stir for at least 30-60 minutes at 0 °C to room temperature to ensure complete formation of the alkoxide before adding the cyclobutyl halide.

Q2: My reaction is messy, and I've isolated a significant amount of cyclobutene. Why did this happen?

Answer: You are observing a competing E2 elimination reaction.

  • Causality (Elimination vs. Substitution): The alkoxide you generate is a strong base. When it reacts with the cyclobutyl halide (a secondary halide), it can either perform the desired SN2 substitution or act as a base to abstract a proton, leading to the elimination of HBr and the formation of cyclobutene.[3] This side reaction is favored by higher temperatures and sterically hindered bases.[3]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature. Add the cyclobutyl bromide slowly to the alkoxide solution at 0 °C. Let the reaction warm slowly to room temperature and monitor its progress. Avoid heating unless the reaction stalls completely.

    • Choice of Halide: Cyclobutyl bromide is generally a good substrate. If elimination persists, cyclobutyl iodide could be considered as iodine is a better leaving group, potentially favoring the SN2 pathway at lower temperatures.

    • Base Selection: While NaH is standard, if elimination is a major issue, a less sterically hindered but still strong base could be trialed, though NaH is generally optimal for this substrate class.

Recommended O-Alkylation Conditions

The table below summarizes a typical starting point for optimizing the O-alkylation step.

ParameterRecommended ConditionRationale & Key Considerations
Starting Alcohol 1-N-Boc-3-hydroxyazetidine1.0 eq. Ensure high purity.
Base Sodium Hydride (NaH), 60% in oil1.2 eq. Use fresh, active reagent. Wash with dry hexanes to remove oil if desired.
Alkylating Agent Cyclobutyl Bromide1.1 - 1.3 eq. Using a slight excess can drive the reaction to completion.
Solvent Anhydrous DMF or THF0.1 - 0.5 M
Temperature 0 °C to Room TemperatureCritical for minimizing E2 elimination. Add alkyl halide at 0 °C.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for disappearance of starting material.
Typical Yield 60 - 85%Yield is highly dependent on conditions and reagent quality.
Part 2: N-Boc Deprotection

This final step removes the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Q3: The deprotection seems incomplete or is not working at all. What should I do?

Answer: Incomplete deprotection is usually due to insufficient acid strength, concentration, or reaction time.

  • Causality (Acid-Mediated Cleavage): The Boc group is cleaved under acidic conditions.[7] A strong acid protonates the carbonyl oxygen, leading to the collapse of the carbamate and formation of a stable tert-butyl cation, CO₂, and the free amine. If the acid is too weak or dilute, this process will be slow or incomplete.

  • Troubleshooting Steps:

    • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very effective and common choice.[3] Alternatively, a solution of 4M HCl in dioxane or diethyl ether can be used.[8]

    • Acid Stoichiometry/Concentration: For TFA, it is often used in large excess (20-50% v/v in DCM). For HCl in dioxane, using it as the solvent is standard practice. Ensure your acid is not old or degraded.

    • Reaction Time & Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature.[7] If the reaction is sluggish, you can gently warm it to 30-40 °C, but be mindful of potential side reactions. Always monitor by TLC or LC-MS.

Q4: After workup, my final product is difficult to extract and purify. Any advice?

Answer: The final product, 3-Cyclobutoxy-azetidine, is a free amine. These can be challenging to handle due to their basicity and potential water solubility.

  • Causality (Product Properties): As a free amine, your product is basic and will exist as a protonated salt (e.g., hydrochloride or trifluoroacetate) after the acidic workup. This salt form is often highly soluble in water and insoluble in many organic solvents, making extraction difficult.

  • Troubleshooting & Purification Protocol:

    • Initial Quench: After the reaction is complete, carefully remove the excess acid under reduced pressure.

    • Basification: Re-dissolve the residue in water and cool in an ice bath. Slowly add a strong base (e.g., 2M NaOH or saturated Na₂CO₃) until the pH is >10. This deprotonates the ammonium salt to the free amine.

    • Extraction: The free amine is significantly more soluble in organic solvents. Extract multiple times with a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure. The product can be volatile.

    • Final Purification: If necessary, the product can be purified by silica gel column chromatography. A typical mobile phase would be DCM with a gradient of methanol (e.g., 0-10%), often with a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to prevent the product from streaking on the silica.

Troubleshooting Flowchart for Deprotection

G Start Deprotection Reaction Stalled? CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC SM_Present Is starting material (SM) present? CheckTLC->SM_Present Incomplete Reaction Incomplete SM_Present->Incomplete Yes SM_Absent SM is consumed SM_Present->SM_Absent No Action1 Increase reaction time or add more acid (TFA/HCl) Incomplete->Action1 Action2 Consider gentle heating (30-40 °C) Incomplete->Action2 Workup Proceed to basic workup and extraction SM_Absent->Workup Action1->CheckTLC Action2->CheckTLC PurificationIssue Difficulty with purification? Workup->PurificationIssue Purify Use Chromatography with basic modifier (e.g., 1% Et3N in MeOH/DCM) PurificationIssue->Purify Yes Success Pure Product Obtained PurificationIssue->Success No Purify->Success

Caption: Decision-making workflow for troubleshooting the N-Boc deprotection stage.

References
  • La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro Institutional Research Repository.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

Sources

Optimization

Technical Support Center: Purification of 3-Cyclobutoxy-azetidine Derivatives

A Senior Application Scientist's Guide to Navigating Common Purification Challenges Welcome to the technical support center for the purification of 3-cyclobutoxy-azetidine derivatives. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Common Purification Challenges

Welcome to the technical support center for the purification of 3-cyclobutoxy-azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. The azetidine ring is a privileged structure in modern medicinal chemistry, but its inherent basicity and potential for complex impurity profiles can present unique purification challenges.[1][2][3] This guide, presented in a question-and-answer format, directly addresses the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Normal-Phase Flash Chromatography — The Workhorse Technique

Normal-phase flash chromatography on silica gel is often the first-line approach for purifying synthetic intermediates. However, the basic nature of the azetidine nitrogen can lead to problematic interactions with the acidic silica surface.

Question 1: My 3-cyclobutoxy-azetidine derivative is streaking or tailing badly on the silica gel column, leading to poor separation and low purity of the collected fractions. What's causing this and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like amines on standard silica gel.[4] The issue stems from the acidic nature of the silanol groups (Si-OH) on the silica surface, which can strongly and sometimes irreversibly interact with the basic nitrogen of your azetidine derivative. This leads to the observed tailing and, in some cases, can even cause degradation of your compound on the column, resulting in lower yields.

To mitigate this, you need to "tame" the silica's acidity. The most common and effective strategy is to add a small amount of a volatile amine base to your mobile phase.

Experimental Protocol: Mitigating Tailing with a Mobile Phase Modifier

  • Select a Modifier: Triethylamine (TEA) is a common choice. Ammonium hydroxide can also be used, particularly if your compound is more polar and requires higher percentages of a polar solvent like methanol.

  • Determine the Concentration: Add 0.1-1% (v/v) of TEA to your mobile phase. A good starting point is 0.5%. It's crucial to add the modifier to both your weak (e.g., hexane or heptane) and strong (e.g., ethyl acetate or isopropanol) solvents to ensure a consistent concentration throughout the gradient.

  • Equilibrate Thoroughly: Before loading your sample, equilibrate the column with at least 5-10 column volumes of your initial mobile phase containing the amine modifier. This ensures that the silica surface is fully neutralized before your compound is introduced.

  • Run the Purification: Proceed with your gradient as planned. You should observe significantly sharper peaks and improved resolution.

Causality: The added amine base acts as a competitive inhibitor, binding to the acidic silanol groups on the silica. This effectively "masks" these sites from your azetidine derivative, allowing it to travel through the column based on its polarity rather than being held back by strong acid-base interactions.

Question 2: I'm seeing an unexpected, non-polar impurity in my crude product. What could it be and how do I get rid of it?

Answer:

If you are synthesizing your 3-cyclobutoxy-azetidine via a Williamson ether synthesis (reacting a 3-hydroxyazetidine precursor with a cyclobutyl halide), a likely non-polar impurity is cyclobutene .[5] This byproduct is formed through an elimination reaction (dehydrohalogenation) of the cyclobutyl halide, which is often competitive with the desired substitution reaction, especially if sterically hindered bases or elevated temperatures are used.[5]

Troubleshooting Strategy:

  • Detection: This impurity is volatile and may be detectable by GC-MS.[5] On a TLC plate, it will have a very high Rf value, running close to the solvent front.

  • Removal:

    • Evaporation: Due to its volatility, a significant portion of cyclobutene can often be removed by concentrating your crude product in vacuo.

    • Chromatography: During flash chromatography, this non-polar impurity will elute very early in the gradient. A simple isocratic flush with a low-polarity solvent (e.g., 100% hexane) at the beginning of your run should effectively remove it before you begin to elute your product.

Section 2: Reversed-Phase Chromatography — For More Polar Derivatives

When dealing with highly polar 3-cyclobutoxy-azetidine derivatives or when normal-phase chromatography fails to provide adequate separation, reversed-phase (RP) chromatography is an excellent alternative.[6]

Question 3: My compound is too polar and elutes in the void volume even with 100% ethyl acetate in normal-phase. How should I approach purification using reversed-phase HPLC?

Answer:

Reversed-phase chromatography separates compounds based on their hydrophobicity, making it ideal for polar molecules.[6] A C18 (or ODS) column is the most common stationary phase.[6] For your polar azetidine derivative, the key is to control the pH of the mobile phase to manipulate its retention.

The "2 pH Rule" for Amine Purification:

To maximize retention of a basic compound on a reversed-phase column, you want it to be in its neutral (free base) form, which is more hydrophobic. The general guideline is to adjust the mobile phase pH to be at least two units above the pKa of your amine.[4] Conversely, to decrease retention, you would lower the pH to protonate the amine, making it more polar.

Experimental Protocol: Reversed-Phase Purification of a Polar Azetidine

  • Stationary Phase: Start with a standard C18 silica column.

  • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol.

  • pH Modification:

    • For Increased Retention (High pH): Add a modifier to raise the pH. A common choice is ammonium bicarbonate or ammonium hydroxide at a concentration of 10 mM. This will deprotonate your azetidine, increasing its hydrophobicity and retention time.

    • For Decreased Retention (Low pH): If your compound is retained too strongly or if you need to separate it from other basic impurities, you can add an acid. Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are standard choices. This will protonate the azetidine, making it more polar and causing it to elute earlier.[7]

  • Method Development: Start with a broad gradient (e.g., 5-95% acetonitrile in water with your chosen modifier) to determine the approximate elution point of your compound. Then, optimize the gradient around that point to achieve the best separation.

Data Summary: Mobile Phase pH Effects on Azetidine Retention

Mobile Phase pHAzetidine StateHydrophobicityRP-HPLC Retention
pH << pKa Protonated (R₂NH₂⁺)LowDecreased
pH >> pKa Free Base (R₂NH)HighIncreased
Section 3: Chiral Purification — Isolating Enantiomers

For many applications in drug development, it is crucial to isolate a single enantiomer of your 3-cyclobutoxy-azetidine derivative. Chiral chromatography is the most direct method for this.

Question 4: My product is a racemate. What are the key considerations for developing a chiral HPLC separation method?

Answer:

Separating enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of your analyte, leading to different retention times. The choice of CSP and mobile phase is critical.

Workflow for Chiral Method Development:

Chiral_Method_Development A Start: Racemic Azetidine Derivative B Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, Pirkle-type) A->B C Screen Mobile Phases (Normal Phase vs. Reversed Phase vs. Polar Organic) B->C D Optimize Mobile Phase Composition (Adjust solvent ratios and additives) C->D E Optimize Flow Rate & Temperature D->E F Scale-Up to Preparative HPLC E->F G Successful Enantiomeric Separation F->G

Caption: Workflow for chiral HPLC method development.

Key Considerations:

  • Chiral Stationary Phase (CSP) Screening: There is no universal CSP. You will likely need to screen several columns. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a very common starting point and are effective for a wide range of molecules.

  • Mobile Phase Mode:

    • Normal Phase (Hexane/Alcohol): This is often the most successful mode for chiral separations. The alcohol (e.g., isopropanol, ethanol) acts as the polar modifier.

    • Reversed Phase (Water/Acetonitrile or Methanol): Can be effective, especially for more polar compounds.

    • Polar Organic Mode (e.g., Acetonitrile/Methanol): A useful alternative when normal and reversed-phase modes fail.

  • Additives: For basic compounds like your azetidine derivative, adding a basic (e.g., diethylamine, ethylenediamine) or acidic (e.g., TFA, acetic acid) modifier to the mobile phase can dramatically improve peak shape and selectivity. The additive can influence the ionization state of your analyte and its interaction with the CSP.

Pro-Tip: When screening for a chiral separation, start with a simple isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) and inject your racemate onto several different CSPs. This will quickly tell you which columns show promise (i.e., show any peak splitting or broadening) for further optimization.

References

  • Martín-Zamora, P., et al. (2012). Method for obtaining azetidine derivatives. Google Patents.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317-13323. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Smith, A. B., et al. (2010). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Urban, M., & D'Souza, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Duncton, M. A. J., & Wang, B. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Alabugin, I. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Oki, T., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Ellman, J. A., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. Retrieved from [Link]

  • Hu, X., et al. (2018). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid Rearrangement. Angewandte Chemie. Retrieved from [Link]

  • Engle, K. M., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2001). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • Kawahara, S., et al. (2000). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. NIH. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 3-Cyclobutoxy-azetidine under acidic conditions

Welcome to the technical support center for 3-Cyclobutoxy-azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Cyclobutoxy-azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Introduction to the Stability of 3-Cyclobutoxy-azetidine

3-Cyclobutoxy-azetidine is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure. However, the inherent ring strain of both the azetidine and cyclobutane moieties can lead to stability challenges, especially in acidic environments.[1][2][3][4] Understanding the potential degradation pathways is crucial for successful experimental outcomes. This guide will walk you through the primary stability concerns, their underlying mechanisms, and practical solutions to mitigate them.

The two principal points of vulnerability of 3-cyclobutoxy-azetidine under acidic conditions are:

  • Acid-catalyzed cleavage of the cyclobutoxy ether bond.

  • Acid-catalyzed ring-opening of the strained azetidine ring.

This support center is structured to help you identify and solve problems related to these instabilities.

Troubleshooting Guide

This section addresses specific experimental observations and provides a step-by-step approach to diagnosing and resolving the underlying stability issues.

Issue 1: Low Yield of Desired Product and Appearance of Multiple Unidentified Byproducts

  • Question: I am performing a reaction with 3-cyclobutoxy-azetidine under acidic conditions (e.g., TFA, HCl), and I'm observing a low yield of my target molecule along with several new spots on my TLC or peaks in my LC-MS. What could be happening?

  • Answer: This is a common issue and likely points to the degradation of your starting material. The presence of strong acid can catalyze two primary decomposition pathways.

    • Plausible Cause A: Cleavage of the Cyclobutoxy Ether. Ethers are susceptible to cleavage by strong acids, such as HI or HBr, and to a lesser extent with other strong acids.[1][5][6][7][8] The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group.[1][6] Depending on the specific conditions and the structure of the ether, the cleavage can proceed through either an SN1 or SN2 mechanism.[7][8] In the case of 3-cyclobutoxy-azetidine, a secondary ether, both pathways are plausible. This would result in the formation of 3-hydroxy-azetidine and various products derived from the cyclobutyl cation or alcohol.

    • Plausible Cause B: Azetidine Ring Opening. The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger rings like pyrrolidine.[9] While more stable than the highly reactive aziridine ring, the azetidine ring can undergo acid-mediated cleavage.[1][10] This can be exacerbated by the presence of certain substituents. For instance, an intramolecular ring-opening decomposition has been reported for N-substituted azetidines in acidic pH.[10]

    Troubleshooting Steps:

    • Analyze Byproducts: If possible, isolate and characterize the major byproducts. The presence of 3-hydroxy-azetidine would strongly suggest ether cleavage.

    • Modify Acidic Conditions:

      • Use a milder acid: If your reaction allows, switch to a weaker acid (e.g., acetic acid, formic acid).

      • Reduce acid stoichiometry: Use a catalytic amount of acid instead of a stoichiometric amount or excess, if feasible.

      • Control temperature: Perform the reaction at a lower temperature to minimize the rate of decomposition. Ether cleavage often requires heat.[6]

    • Protect the Azetidine Nitrogen: The stability of the azetidine ring is significantly influenced by the substituent on the nitrogen atom. A Boc (tert-butoxycarbonyl) protecting group, for instance, can often be removed under acidic conditions without causing ring-opening.[6] If the nitrogen is a free amine, it will be protonated under acidic conditions, which may influence the ring's stability. Consider if an alternative N-protecting group that is stable to your reaction conditions but can be removed later might be beneficial.

Issue 2: Reaction Mixture Turns Brown or Black

  • Question: My reaction involving 3-cyclobutoxy-azetidine in acid starts clear but gradually turns brown or black. Is this indicative of decomposition?

  • Answer: Yes, a color change to brown or black is a strong indicator of decomposition and the formation of polymeric or complex degradation products.

    • Plausible Cause: Both the cleavage of the cyclobutoxy group and the opening of the azetidine ring can generate reactive intermediates. The cyclobutyl cation, if formed, is known to undergo rearrangement and polymerization. Similarly, the products of azetidine ring-opening can be reactive and lead to complex mixtures and colored byproducts. While the cyclobutane ring itself is generally stable, its high ring strain can contribute to increased reactivity under certain conditions.[2][3][4][11][12]

    Troubleshooting Steps:

    • De-gas Solvents: Remove any dissolved oxygen from your solvents, as oxidation of decomposition products can contribute to color formation.

    • Strict Temperature Control: Maintain the lowest possible temperature for your reaction to proceed at a reasonable rate.

    • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to the acidic conditions.

    • Use of Scavengers: In some cases, the addition of a scavenger for reactive intermediates (e.g., a hindered base to neutralize excess acid upon completion) might be beneficial, but this is highly dependent on the specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for 3-cyclobutoxy-azetidine in acid?

A1: The two most probable degradation pathways are acid-catalyzed cleavage of the C-O ether bond and acid-catalyzed ring-opening of the azetidine ring. The predominant pathway will depend on the specific acid used, its concentration, the reaction temperature, and the nature of the substituent on the azetidine nitrogen.

Q2: How does the N-substituent on the azetidine ring affect its stability in acid?

A2: The N-substituent plays a critical role. Electron-withdrawing groups, such as Boc, can stabilize the ring towards certain acid-mediated decompositions. Unprotected azetidines will be protonated in acid, which can influence the kinetics of both ether cleavage and ring opening. Some N-substituents with nucleophilic functionalities can even participate in intramolecular ring-opening reactions.[10]

Q3: Is the cyclobutoxy group itself unstable in acid?

A3: The cyclobutane ring is strained, which can make it more reactive than larger cycloalkanes.[2][3][4][12] While some studies suggest good stability of the cyclobutane backbone in polymers under acidic conditions, the ether linkage to the azetidine ring provides a clear point for acid-catalyzed attack.[11] The mechanism of ether cleavage under acidic conditions is a well-established reaction class.[1][5][6][7][8]

Q4: What are the expected products of decomposition?

A4:

  • From ether cleavage: 3-hydroxy-azetidine and cyclobutanol, or rearranged products from the cyclobutyl cation.

  • From azetidine ring-opening: This will depend on the N-substituent and the point of bond cleavage, but would lead to linear amino-alcohols or their derivatives.

Q5: Are there any general recommendations for handling and storing 3-cyclobutoxy-azetidine?

A5: Store 3-cyclobutoxy-azetidine in a cool, dry place, protected from light. Avoid storage in acidic environments. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended. When using in reactions, add it to the acidic mixture at a low temperature if possible.

Experimental Protocol: Monitoring the Stability of 3-Cyclobutoxy-azetidine under Acidic Conditions

This protocol provides a general method for assessing the stability of your specific 3-cyclobutoxy-azetidine derivative under the acidic conditions of your planned reaction.

Objective: To determine the rate and extent of degradation of a 3-cyclobutoxy-azetidine derivative in a given acidic medium.

Materials:

  • Your 3-cyclobutoxy-azetidine derivative

  • The acid to be used in your reaction (e.g., TFA, HCl in dioxane)

  • An appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, D₂O, DMSO-d₆)

  • An internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vessel (e.g., NMR tube or small vial)

  • Analytical instruments: NMR, LC-MS

Procedure:

  • Prepare a Stock Solution: Accurately weigh your 3-cyclobutoxy-azetidine derivative and the internal standard and dissolve them in the deuterated solvent to make a stock solution of known concentration.

  • Initial Analysis (t=0): Take an aliquot of the stock solution and acquire an initial ¹H NMR spectrum and an LC-MS trace. This will serve as your baseline.

  • Initiate the Stability Study: To the remaining stock solution (or a fresh aliquot), add the desired amount of the acid.

  • Time-Point Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from the reaction mixture and analyze it by ¹H NMR and LC-MS.

  • Data Analysis:

    • NMR: By comparing the integration of a characteristic peak of your starting material to the integration of the internal standard, you can quantify the amount of remaining 3-cyclobutoxy-azetidine at each time point. The appearance of new peaks will indicate the formation of degradation products.

    • LC-MS: Monitor the disappearance of the peak corresponding to your starting material and the appearance of new peaks. The mass-to-charge ratio of the new peaks can help in identifying the degradation products.

Data Interpretation:

Time (h)% Remaining Starting Material (by qNMR)Major Degradation Products (by LC-MS)
0100%None
1
2
4
8
24

This quantitative data will provide a clear picture of the stability of your compound under your specific reaction conditions and will help you to make informed decisions about optimizing your reaction.

Visualization of Potential Degradation Pathways

The following diagram illustrates the two primary proposed mechanisms for the degradation of 3-cyclobutoxy-azetidine in the presence of a generic acid (H-A).

G cluster_0 Starting Material cluster_1 Acidic Conditions (H-A) cluster_2 Degradation Pathway 1: Ether Cleavage cluster_3 Degradation Pathway 2: Azetidine Ring Opening SM 3-Cyclobutoxy-azetidine Protonated_Ether Protonated Ether Intermediate SM->Protonated_Ether Protonation of Ether Oxygen Protonated_Azetidine Protonated Azetidine Intermediate SM->Protonated_Azetidine Protonation of Azetidine Nitrogen Acid H+ P1 3-Hydroxy-azetidine Protonated_Ether->P1 Nucleophilic Attack (SN1/SN2) P2 Cyclobutyl Cation/Alcohol Protonated_Ether->P2 Departure of Azetidin-3-ol P3 Ring-Opened Products Protonated_Azetidine->P3 Ring Opening

Caption: Proposed degradation pathways of 3-cyclobutoxy-azetidine under acidic conditions.

References

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules, 26(12), 3519. [Link]

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1606–1611. [Link]

  • Ring strain - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry, 19(12), 2564-2585. [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • Stability of Cycloalkanes: Ring Strain. (2024). Chemistry LibreTexts. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2022). The Journal of Organic Chemistry, 87(24), 16535–16546. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Ether cleavage - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Cleavage of Ethers with Acids. (2023). YouTube. [Link]

  • Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]

  • Ring Strain and the Structure of Cycloalkanes. (2023). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 3-Cyclobutoxy-azetidine Chemistry

Welcome to the technical support center for chemists and researchers working with 3-cyclobutoxy-azetidine and its derivatives. This unique building block offers exciting opportunities in medicinal chemistry due to its st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 3-cyclobutoxy-azetidine and its derivatives. This unique building block offers exciting opportunities in medicinal chemistry due to its strained four-membered ring and the three-dimensional character imparted by the cyclobutoxy group.[1][2] However, these same features, particularly the steric bulk of the C3 substituent, can present significant synthetic challenges.[3]

This guide is designed to provide you with practical, in-depth solutions to common problems encountered during the functionalization of this scaffold. We will move from foundational questions to specific, actionable troubleshooting protocols, grounded in established chemical principles and supported by literature precedents.

Part 1: Frequently Asked Questions (FAQs)

Here we address the high-level questions that frequently arise when planning synthetic routes involving 3-cyclobutoxy-azetidine.

Q1: Why are reactions on the 3-cyclobutoxy-azetidine nitrogen (N-functionalization) so challenging?

The primary issue is steric hindrance. The cyclobutoxy group at the C3 position is a bulky substituent that physically obstructs the approach of reagents to the nitrogen atom. This "steric shielding" can significantly slow down or completely prevent reactions like N-alkylation, N-acylation, or cross-coupling, especially when using equally bulky reaction partners.[3][4]

Q2: My N-alkylation reaction with 3-cyclobutoxy-azetidine is failing or giving very low yields. What are the most likely causes?

Low reactivity in N-alkylation is almost always a combination of factors related to steric hindrance:

  • Insufficiently Reactive Electrophile: Bulky or electronically poor alkyl halides may not be reactive enough to overcome the energy barrier.

  • Inappropriate Base: The chosen base might be too bulky itself, unable to efficiently deprotonate the azetidine nitrogen, or it may be too nucleophilic, leading to side reactions with your electrophile.

  • Suboptimal Solvent and Temperature: The reaction may require more forcing conditions (higher temperatures) or a specific solvent to facilitate the reaction. Polar aprotic solvents like DMF or DMSO are often required to dissolve salts and promote SN2-type reactions.

Q3: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) to functionalize the azetidine nitrogen. Why is it not working?

Standard cross-coupling conditions often fail with this substrate. The success of these reactions hinges on the intricate balance of oxidative addition, ligand exchange, and reductive elimination at the metal center.[5][6] The steric bulk of 3-cyclobutoxy-azetidine can severely impede the crucial reductive elimination step, where the C-N bond is formed.[7] This necessitates a careful selection of specialized ligands and precatalysts designed for hindered substrates.[7][8]

Q4: Are there alternatives to direct N-functionalization if steric hindrance proves insurmountable?

Yes. If direct functionalization is unsuccessful, consider a multi-step approach. One strategy involves using a smaller, easily removable protecting group on the nitrogen (like a Boc group, if starting from the free amine), performing modifications on other parts of the molecule, and then deprotecting and functionalizing the nitrogen as a final step. Another approach is to build the desired N-substituent onto a different scaffold and then form the azetidine ring in a late-stage cyclization, although this requires a complete redesign of the synthetic route.[9]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting Failed N-Alkylation Reactions

If a standard N-alkylation with an alkyl halide (R-X) and a common base like K₂CO₃ in acetonitrile fails, a systematic optimization is required. The goal is to increase the nucleophilicity of the azetidine nitrogen while ensuring the conditions are compatible with the electrophile.

Visualizing the Problem: Steric Shielding

The diagram below illustrates how the bulky cyclobutoxy group can block the trajectory of an incoming electrophile, making N-alkylation difficult.

StericHindrance cluster_azetidine 3-Cyclobutoxy-azetidine N N C2 C N->C2 C3 C C2->C3 C4 C C3->C4 Cyclobutoxy Cyclobutoxy Group C3->Cyclobutoxy bulky group C4->N Electrophile Electrophile (R-X) Electrophile->N Approach hindered Base Base Base->N Deprotonation

Caption: Steric clash between the cyclobutoxy group and an incoming electrophile.

Step-by-Step Optimization Protocol:

  • Setup and Monitoring:

    • Begin with a small-scale (e.g., 0.1 mmol) reaction using 1.0 eq of 3-cyclobutoxy-azetidine, 1.2 eq of the electrophile, and 2.0 eq of the base in 1 mL of solvent.

    • Use a vial with a stir bar and ensure an inert atmosphere (Nitrogen or Argon) if using strong, air-sensitive bases.

    • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to track the consumption of starting material and formation of product.

  • Screening Reaction Parameters:

    • Systematically vary one parameter at a time (Base, Solvent, Temperature) as outlined in the table below. Start with milder conditions and increase the "strength" of the reagents/conditions as needed.

Table 1: N-Alkylation Condition Screening

Variable Condition 1 (Mild) Condition 2 (Intermediate) Condition 3 (Forcing) Rationale & Causality
Base K₂CO₃ or Cs₂CO₃ DBU or DIPEA NaH, LiHMDS, or KHMDS Start with inorganic bases. Move to non-nucleophilic organic bases (DBU, DIPEA) to avoid side reactions. For very unreactive systems, strong, non-nucleophilic hydride or amide bases are required for complete deprotonation.[4]
Solvent Acetonitrile (MeCN) N,N-Dimethylformamide (DMF) Dimethyl sulfoxide (DMSO) MeCN is a good starting point. DMF and DMSO are more polar aprotic solvents that better solubilize salts and can accelerate SN2 reactions. Use anhydrous solvents with strong bases.

| Temperature | Room Temperature (RT) | 60-80 °C | 100-120 °C | Increased temperature provides the activation energy needed to overcome the steric barrier. Use a sealed vial or reflux condenser for elevated temperatures. |

  • Analysis and Interpretation:

    • If you see product formation but incomplete conversion, increasing the temperature or moving to a stronger base is the logical next step.

    • If you see decomposition of your electrophile but no product, the base may be too nucleophilic or the temperature too high. Consider a less nucleophilic base (like a hindered amide base) or a lower temperature.

    • If there is no reaction at all even under forcing conditions, the electrophile itself may be too sterically hindered. At this point, reconsidering the synthetic route may be necessary.

Guide 2: Optimizing Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds.[5][10] For a sterically demanding substrate like 3-cyclobutoxy-azetidine, success is highly dependent on the choice of palladium precatalyst and ligand. The ligand's role is to stabilize the palladium center and facilitate the difficult reductive elimination step.[6][11]

Decision Workflow for Catalyst/Ligand Selection

BuchwaldHartwig Start Start: Buchwald-Hartwig C-N Coupling Failure Sys1 Initial System (Aryl Br/I): Pd₂(dba)₃ or Pd(OAc)₂ + Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) Start->Sys1 Q1 Is the Aryl Halide an Aryl Chloride? Sys2 For Aryl Chlorides: Use G3/G4 Precatalysts (e.g., XPhos-Pd-G3) or Ni-based systems Q1->Sys2 Yes Opt1 Troubleshoot System: 1. Screen Bases (NaOtBu, K₃PO₄) 2. Screen Solvents (Toluene, Dioxane) 3. Increase Temperature (80-110 °C) Q1->Opt1 No Sys1->Q1 Sys2->Opt1 Success Reaction Successful Opt1->Success Improvement Failure Persistent Failure: Consider alternative C-N coupling strategies Opt1->Failure No Improvement

Caption: Troubleshooting workflow for sterically hindered Buchwald-Hartwig amination.

Step-by-Step Optimization Protocol:

  • Reagent Purity and Setup:

    • Ensure all reagents are high purity. Aryl halides must be free of contaminants. The amine should be pure. Solvents must be anhydrous, especially when using strong bases like NaOt-Bu.

    • Degas the solvent thoroughly (e.g., by sparging with argon for 15-30 minutes) before adding the catalyst, ligand, and reagents.

    • Assemble the reaction under an inert atmosphere (glovebox preferred).

  • Catalyst System Screening:

    • For sterically hindered couplings, bulky, electron-rich monophosphine ligands are the gold standard.[7][11] They accelerate the rate-limiting reductive elimination step.

    • Start with a "second-generation" (G2) or "third-generation" (G3) Buchwald precatalyst, which are air-stable and form the active Pd(0) species reliably in solution.

Table 2: Recommended Catalyst Systems for Hindered C-N Coupling

Catalyst System Typical Substrates Base Solvent Temp (°C) Key Considerations & Rationale
XPhos Pd G3 [12] Aryl Bromides, Iodides, Chlorides NaOt-Bu or LHMDS Toluene or Dioxane 80-110 XPhos is a highly active, bulky ligand suitable for a wide range of hindered substrates. G3 precatalysts offer high reliability.
RuPhos Pd G3 Electron-poor or heteroaromatic halides K₃PO₄ or Cs₂CO₃ t-BuOH or Toluene 80-110 RuPhos is often effective when other ligands fail, particularly with substrates bearing coordinating functional groups.
BrettPhos Pd G3 Extremely hindered substrates NaOt-Bu Toluene 100-110 BrettPhos is one of the bulkiest and most active ligands, designed specifically for challenging couplings.[7]

| Ni(cod)₂ + IPr | Aryl Chlorides, Sulfonates | NaOt-Bu or K₃PO₄ | Dioxane or CPME | 60-100 | For highly unreactive aryl chlorides, a switch to a Nickel-based system with an N-heterocyclic carbene (NHC) ligand can be effective. |

  • Execution and Monitoring:

    • Charge an oven-dried vial with the aryl halide (1.0 eq), base (1.4 eq), and stir bar.

    • In a glovebox, add the 3-cyclobutoxy-azetidine (1.2 eq) and the chosen Pd precatalyst (1-5 mol%).

    • Add the degassed solvent, seal the vial, and place it in a preheated oil bath or heating block.

    • Monitor by LC-MS. If the reaction stalls, a small, additional charge of the catalyst (0.5-1 mol%) can sometimes restart it.

Part 3: References

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. Available at: [Link]

  • Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. Available at: [Link]

  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PubMed Central (PMC). Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health (NIH). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central (PMC). Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

Sources

Troubleshooting

Managing impurities in large-scale 3-Cyclobutoxy-azetidine synthesis

Subject: Technical Guide: Managing Impurities in Large-Scale 3-Cyclobutoxy-Azetidine Synthesis To: Process Chemistry & Development Teams From: Technical Applications Group (Senior Scientist Desk) Re: Optimization and Imp...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Managing Impurities in Large-Scale 3-Cyclobutoxy-Azetidine Synthesis

To: Process Chemistry & Development Teams From: Technical Applications Group (Senior Scientist Desk) Re: Optimization and Impurity Control for 3-Cyclobutoxy-Azetidine Scaffolds

Executive Summary

The synthesis of 3-cyclobutoxy-azetidine (typically protected as the N-Boc carbamate, CAS 1253793-75-5) presents a unique intersection of challenges: the steric strain of the four-membered azetidine ring and the sluggish electrophilicity of cyclobutyl halides. While 3-alkoxyazetidines are critical pharmacophores in modern drug discovery (e.g., modulating lipophilicity without adding excessive molecular weight), scaling their synthesis often leads to persistent impurity profiles that defy standard purification logic.

This guide addresses the specific "pain points" of the O-alkylation route, focusing on the Williamson Ether Synthesis approach (Reaction of N-Boc-3-hydroxyazetidine with cyclobutyl bromide/tosylate). We provide mechanistic insights into impurity formation and actionable protocols to suppress them.

Part 1: The Reaction Landscape & Impurity Profile

The standard scale-up route involves the deprotonation of 1-Boc-3-hydroxyazetidine (1) followed by nucleophilic attack on a cyclobutyl electrophile (2).

The Core Problem: Cyclobutyl electrophiles are secondary and possess significant ring strain (approx. 26 kcal/mol), making them poor substrates for


 reactions. To force the reaction, chemists often increase temperature or base strength, which triggers two competing parasitic pathways:
  • Elimination: The cyclobutyl electrophile undergoes E2 elimination to form volatile cyclobutene.

  • Ring Decomposition: The azetidine ring, though protected, becomes susceptible to thermal or nucleophilic ring-opening.

Visualizing the Pathway

ReactionPathway SM1 N-Boc-3-Hydroxyazetidine (Nucleophile) Base Base (NaH or KOtBu) SM1->Base Deprotonation Imp_RO Impurity B: Ring-Opened Byproducts SM1->Imp_RO Thermal/Base Degradation SM2 Cyclobutyl Bromide (Electrophile) Product 3-Cyclobutoxy-Azetidine (Target) SM2->Product Imp_Elim Impurity A: Cyclobutene (Gas) + Unreacted SM1 SM2->Imp_Elim E2 Elimination (Fast at High T) Base->Product S_N2 Attack (Slow)

Figure 1: Mechanistic divergence in ether synthesis. High temperatures favor the E2 elimination pathway (red dashed line) over the productive S_N2 substitution.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: "My conversion stalls at 60%, and adding more Cyclobutyl Bromide doesn't help."

Diagnosis: You are likely fighting the Elimination Threshold . Cyclobutyl bromide is prone to E2 elimination. If you are using a strong, hard base like NaH at elevated temperatures (>60°C), the base is consuming your electrophile (forming cyclobutene gas) faster than the alkoxide can substitute it. Adding more electrophile just generates more gas, not more product.

Corrective Action:

  • Switch Base/Solvent System: Move from NaH/DMF to KOtBu/Toluene or Cs2CO3/Acetonitrile (if using the mesylate variant). However, for the bromide, a phase-transfer catalyst (PTC) approach is superior.

  • Protocol Adjustment: Use 50% aq. NaOH with Toluene and a quaternary ammonium salt (e.g., TBAB). The interfacial mechanism protects the electrophile from bulk base degradation.

  • Catalytic Additive: Add Potassium Iodide (KI) (0.1 eq). This generates the in situ cyclobutyl iodide, which is a better electrophile (

    
     rate: I > Br), allowing you to run the reaction at a lower temperature (40-50°C), favoring substitution over elimination.
    
Scenario 2: "I see a persistent polar impurity by TLC/LCMS (M+18 or M+Water)."

Diagnosis: This is likely Impurity B (Ring-Opened Material) . While N-Boc azetidines are generally stable to base, trace amounts of unneutralized nucleophiles during workup or excessive heating (>80°C) can trigger ring opening, often forming 3-amino-2-cyclobutoxy-propanol derivatives.

Corrective Action:

  • Strict Temperature Control: Never exceed 70°C. If the reaction is slow, extend time, not temperature.

  • Quench Protocol: Do not quench into strong acid. Use saturated NH4Cl or a phosphate buffer (pH 6-7). Azetidines are sensitive to ring expansion or opening in acidic media [1].[1][2]

Scenario 3: "The product is an oil that is difficult to crystallize. How do I purify it?"

Diagnosis: 3-Cyclobutoxy-azetidine (N-Boc) is typically a low-melting solid or oil due to the flexibility of the ether linkage and the lipophilic Boc group.

Purification Strategy:

  • Distillation: Not recommended due to thermal instability of the azetidine ring.

  • Column Chromatography: Effective but expensive at kg-scale.

  • Salt Formation (The "Pro" Tip):

    • Deprotect a small aliquot to the free amine (using TFA/DCM or HCl/Dioxane).

    • Form the Oxalate or Fumarate salt of the intermediate. These salts often crystallize much better than the N-Boc or HCl salts.

    • Once purified, re-protect with Boc anhydride if the N-Boc form is required for the next step.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Boc-3-cyclobutoxyazetidine (100g Scale) minimizing elimination.

Materials:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • Cyclobutyl bromide (1.5 eq) – Excess required due to volatility/elimination.

  • Sodium Hydride (60% in oil) (1.2 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.1 eq) – Critical Catalyst.

  • Solvent: DMF (Anhydrous) – Concentration: 5-7 Volumes.

Step-by-Step:

  • Alkoxide Formation: Charge 1-Boc-3-hydroxyazetidine and TBAI into DMF under

    
    . Cool to 0°C.
    
  • Base Addition: Add NaH portion-wise over 30 mins. Caution:

    
     evolution. Stir at 0°C for 30 mins until gas evolution ceases.
    
  • Electrophile Addition: Add Cyclobutyl bromide dropwise.

    • Why? Keeping the electrophile concentration low initially prevents "hot spots" of elimination.

  • Reaction Phase: Warm slowly to 45-50°C . Stir for 12-18 hours.

    • Checkpoint: Monitor by GC-MS or NMR. Look for the disappearance of the alcohol proton. If conversion stalls >24h, add 0.2 eq fresh NaH and 0.2 eq Bromide.

  • Workup:

    • Cool to 20°C.

    • Quench slowly with Water/Ice (exothermic).

    • Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over Ethyl Acetate as it extracts less DMF.

    • Wash organics with LiCl (5% aq) to remove residual DMF.

  • Isolation: Dry over

    
    , concentrate under reduced pressure (Bath <40°C).
    

Data Summary Table: Common Solvents & Outcomes

Solvent SystemReaction RateImpurity A (Elimination)Impurity B (Ring Open)Recommendation
DMF / NaH FastModerateLowRecommended (with TBAI)
THF / KOtBu ModerateHighLowAvoid (Promotes E2)
Toluene / NaOH (PTC) SlowLowVery LowGood for >1kg scale
DMSO / KOH Very FastHighModerateRisky (Thermal runaway)

Part 4: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Check Check Conversion (GC/NMR) Start->Check HighConv >95% Conversion Check->HighConv LowConv <80% Conversion Check->LowConv Reprocess Distill Remove Excess Cyclobutyl Bromide (High Vac, <40°C) HighConv->Distill PolarImp Is unreacted Alcohol present? Distill->PolarImp YesAlc Derivatization Wash: Treat with Succinic Anhydride (Converts Alcohol to Acid -> Aq. Wash) PolarImp->YesAlc Yes NoAlc Direct Silica Filtration PolarImp->NoAlc No Final Pure N-Boc-3-Cyclobutoxyazetidine YesAlc->Final NoAlc->Final

Figure 2: Downstream processing logic. The "Derivatization Wash" (treating with succinic anhydride) is a chemically intelligent way to remove unreacted starting material without difficult chromatography.

References

  • Azetidine Ring Stability & Ring Opening

    • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
    • Source: Journal of the American Chemical Society (ACS).
    • URL: [Link]

  • General Azetidine Synthesis & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[3]

    • Source: Royal Society of Chemistry (RSC), Chem. Soc. Rev.
    • URL: [Link]

  • Intramolecular Decomposition Pathways

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
    • Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett.
    • URL: [Link]

  • Starting Material Specifications (1-Boc-3-hydroxyazetidine)

Disclaimer: This guide assumes standard GLP laboratory conditions. Azetidines are strained rings; always conduct thermal safety calorimetry (DSC/ARC) before exceeding 100g scale.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

An In Silico Comparative Analysis of 3-Cyclobutoxy-azetidine and 3-(Cyclopentyloxy)azetidine for Drug Discovery In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous...

Author: BenchChem Technical Support Team. Date: February 2026

An In Silico Comparative Analysis of 3-Cyclobutoxy-azetidine and 3-(Cyclopentyloxy)azetidine for Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif.[1][2][3] Its rising prominence stems from a unique combination of properties: the inherent ring strain of approximately 25.4 kcal/mol imparts a distinct three-dimensional geometry and reactivity, while remaining significantly more stable than its three-membered aziridine counterpart.[4] This structural rigidity reduces the entropic penalty of binding to a biological target and provides well-defined vectors for substitution, allowing medicinal chemists to precisely orient functional groups in three-dimensional space.[1][3]

This guide presents an in-silico comparative analysis of two closely related azetidine derivatives: 3-cyclobutoxy-azetidine (Molecule A) and 3-(cyclopentyloxy)azetidine (Molecule B). By substituting the azetidine core at the 3-position with progressively larger cycloalkoxy groups, we can systematically evaluate how subtle changes in size, lipophilicity, and conformation impact the overall drug-like properties of the resulting fragment.

Computational, or in silico, techniques are indispensable in the early stages of drug discovery.[5] They allow for the rapid, cost-effective evaluation of virtual compounds, enabling researchers to prioritize synthetic efforts and flag potential liabilities long before a molecule is ever synthesized.[6][7] This guide will employ a standard in-silico workflow to compare the physicochemical properties, conformational landscapes, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these two molecules, providing a data-driven rationale for their potential application in drug development programs.

Part 1: Physicochemical Property Profiling

Rationale: The fundamental physicochemical properties of a molecule govern its behavior in a biological system. Parameters such as molecular weight (MW), lipophilicity (logP), and polarity (Topological Polar Surface Area, TPSA) are cornerstone metrics in assessing "drug-likeness," famously encapsulated in frameworks like Lipinski's Rule of Five. Calculating these properties is the foundational step in any virtual screening cascade, as it helps filter out molecules with a low probability of becoming viable oral drugs.

Experimental Protocol: Physicochemical Property Calculation
  • Structure Generation: 2D structures of 3-cyclobutoxy-azetidine and 3-(cyclopentyloxy)azetidine were drawn using molecular editing software (e.g., MarvinSketch).

  • 3D Conversion: The 2D structures were converted to 3D and subjected to energy minimization using a standard force field (e.g., MMFF94) to generate a low-energy starting conformation.

  • Property Calculation: A suite of physicochemical descriptors was calculated using a computational chemistry platform such as the Schrödinger Suite, MOE, or open-source libraries like RDKit.[8][9][10] These tools employ well-validated algorithms to predict properties based on the molecular structure. For instance, logP is often calculated using an atom-contribution method (e.g., Wildman-Crippen logP), while TPSA is calculated by summing the surface contributions of polar atoms.

  • Data Aggregation: The calculated values were compiled for comparative analysis.

G cluster_workflow Workflow: Physicochemical Property Calculation mol_2d 1. Generate 2D Structures (SMILES/Draw) energy_min 2. 3D Conversion & Energy Minimization (MMFF94) mol_2d->energy_min calc 3. Calculate Descriptors (logP, TPSA, MW, etc.) energy_min->calc table 4. Aggregate Data for Comparison calc->table

Caption: A generalized workflow for the in-silico calculation of physicochemical properties.

Data Summary: Comparative Physicochemical Properties
Property3-Cyclobutoxy-azetidine (Molecule A)3-(Cyclopentyloxy)azetidine (Molecule B)Significance in Drug Discovery
Molecular FormulaC₇H₁₃NOC₈H₁₅NODefines the elemental composition.
Molecular Weight ( g/mol )127.19141.21[11]Influences diffusion and absorption; lower MW (<500 Da) is generally preferred.
cLogP~1.1~1.5Measures lipophilicity; affects solubility, permeability, and metabolism.
TPSA (Ų)21.2621.26Estimates polarity; influences membrane permeability and oral bioavailability.
H-Bond Donors11Number of hydrogens bonded to electronegative atoms; impacts binding and solubility.
H-Bond Acceptors22Number of electronegative atoms; impacts binding and solubility.
Rotatable Bonds22A measure of molecular flexibility; fewer bonds (<10) are favorable for binding.

Analysis: Both molecules exhibit favorable drug-like properties, comfortably adhering to Lipinski's Rule of Five. The primary differentiator is the calculated logP. The addition of a single methylene unit in the cycloalkyl ring of Molecule B results in a predictable increase in lipophilicity. While this may enhance membrane permeability, it could also lead to lower aqueous solubility and increased binding to plasma proteins or metabolic enzymes. The TPSA remains identical, as the polar azetidine-ether core is unchanged.

Part 2: Conformational Analysis

Rationale: While 2D structures define connectivity, a molecule's 3D shape and flexibility are what dictate its ability to interact with the intricate binding pockets of protein targets.[12] Conformational analysis explores the landscape of accessible, low-energy shapes a molecule can adopt. For our compounds, the key is understanding the interplay between the rigid azetidine ring and the flexible cycloalkoxy side chain. A molecule with a limited set of well-defined, low-energy conformations is often desirable, as this pre-organization for binding can lead to higher affinity.

Experimental Protocol: Conformational Search
  • Input Structure: The energy-minimized 3D structure from the previous step was used as the input.

  • Search Algorithm: A systematic conformational search was performed. This involves rotating all acyclic single bonds (in this case, the C-O and O-C bonds of the ether linkage) by a defined increment (e.g., 30 degrees).

  • Energy Calculation: For each generated conformer, a single-point energy calculation was performed using a molecular mechanics force field.

  • Filtering and Clustering: High-energy conformers (e.g., >10 kcal/mol above the global minimum) were discarded. The remaining low-energy conformers were clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.

  • Analysis: The distribution and relative energies of the conformational clusters were analyzed.

G cluster_workflow Workflow: Conformational Analysis start_struct 1. Input Low-Energy 3D Structure rotate 2. Systematically Rotate Torsion Angles start_struct->rotate calc_energy 3. Calculate Energy of Each Conformer rotate->calc_energy filter 4. Filter & Cluster by Energy and RMSD calc_energy->filter analyze 5. Analyze Conformational Landscape filter->analyze

Caption: A standard workflow for performing a systematic conformational analysis.

Data Summary: Conformational Flexibility
Parameter3-Cyclobutoxy-azetidine (Molecule A)3-(Cyclopentyloxy)azetidine (Molecule B)Interpretation
Key Torsion AnglesC-C-O-C, C-O-C-CC-C-O-C, C-O-C-CDefine the orientation of the cycloalkyl group relative to the azetidine ring.
Low-Energy Conformers (<5 kcal/mol)~3-5 distinct clusters~5-8 distinct clustersMolecule B, with its larger and more flexible ring, can access a greater number of low-energy shapes.
Preferred ConformationThe cyclobutoxy group tends to adopt a "bent" or "puckered" orientation.The cyclopentoxy group exhibits both "envelope" and "twist" conformations.The increased flexibility of the cyclopentyl ring provides more diverse spatial projections.

Analysis: The conformational analysis reveals that Molecule B is inherently more flexible than Molecule A. The larger cyclopentyl ring can pucker in multiple ways ("envelope" and "twist" forms), leading to a richer conformational landscape. This increased flexibility could be advantageous, potentially allowing the molecule to adapt to different binding site topographies. However, it also carries a higher entropic cost upon binding, which could negatively impact affinity. Molecule A presents a more constrained set of conformations, which could be beneficial for designing highly specific ligands if one of its preferred shapes matches the target's requirements.

Part 3: ADMET Profile Prediction

Rationale: Unfavorable ADMET properties are a primary cause of late-stage drug development failures.[6] Predicting potential liabilities such as poor absorption, undesirable metabolic pathways, or toxicity at an early stage is critical for resource allocation.[13][14] In-silico ADMET models, often built using Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques on large experimental datasets, provide valuable predictive insights.[6]

Experimental Protocol: ADMET Prediction
  • Input Format: The SMILES (Simplified Molecular-Input Line-Entry System) strings for both molecules were generated.

  • Platform Submission: The SMILES strings were submitted to a predictive ADMET modeling platform (e.g., ADMET Predictor®, SwissADME, ADMETlab).[15][16]

  • Model Selection: A comprehensive panel of models was selected to predict key ADMET endpoints, including intestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and key toxicities.

  • Prediction & Analysis: The platform's algorithms compared the input structures to their internal models and generated a predictive profile for each molecule. The results were then compared to established thresholds for favorable drug candidates.

G cluster_workflow Workflow: In Silico ADMET Prediction input_smiles 1. Generate SMILES String of Molecule submit_platform 2. Submit to Predictive Platform (e.g., SwissADME) input_smiles->submit_platform run_models 3. Run Models for Absorption, Metabolism, Toxicity, etc. submit_platform->run_models report 4. Generate & Analyze Predictive ADMET Report run_models->report

Caption: A streamlined workflow for obtaining a predictive ADMET profile using web-based tools.

Data Summary: Predicted ADMET Profiles
Parameter3-Cyclobutoxy-azetidine (Molecule A)3-(Cyclopentyloxy)azetidine (Molecule B)Favorable Range/Outcome
Absorption
Human Intestinal Absorption (HIA)HighHighHigh
Caco-2 PermeabilityHighHighHigh (>1 x 10⁻⁶ cm/s)
Distribution
BBB PermeantYesYesTarget Dependent
Plasma Protein Binding (PPB)LowLow-ModerateLow (<90%)
Metabolism
CYP2D6 InhibitorNoLikely NoNo
CYP3A4 InhibitorNoLikely NoNo
Toxicity
AMES ToxicityNoNoNo
hERG InhibitionLow RiskLow RiskLow Risk

Analysis: Both molecules are predicted to have excellent oral absorption profiles, with high intestinal absorption and cell permeability. Their small size and moderate lipophilicity suggest they are likely to cross the blood-brain barrier, a key consideration for central nervous system (CNS) targets. A notable difference emerges in the prediction for plasma protein binding; the higher lipophilicity of Molecule B suggests it may have a slightly higher affinity for plasma proteins like albumin. While both are predicted to be non-inhibitors of major CYP enzymes and free of common toxicity flags, the increased lipophilicity of Molecule B could make it a more likely substrate for metabolic enzymes, a possibility that warrants experimental investigation.

Expert Synthesis and Discussion

This in-silico analysis reveals a classic medicinal chemistry trade-off between two closely related analogues. 3-Cyclobutoxy-azetidine (Molecule A) emerges as a compact, rigid fragment with a well-balanced physicochemical profile. Its lower lipophilicity suggests a potentially lower risk of off-target effects, lower plasma protein binding, and potentially higher aqueous solubility, making it an excellent starting point for fragments intended for a wide range of biological targets.

Conversely, 3-(Cyclopentyloxy)azetidine (Molecule B) offers greater structural diversity and lipophilicity. Its increased conformational flexibility may allow it to better adapt to and fill larger, more hydrophobic binding pockets. This could translate to higher potency if the target accommodates the larger group. However, this comes at the cost of a slightly less favorable physicochemical profile—the increased logP could negatively impact solubility and increase metabolic clearance or non-specific binding.

The choice between these two scaffolds is therefore highly dependent on the specific therapeutic objective:

  • For projects requiring high specificity, good solubility, and a well-behaved pharmacokinetic profile, Molecule A represents a lower-risk, more conservative starting point.

  • For projects targeting proteins with deep, greasy pockets where increased van der Waals interactions are key to achieving potency, Molecule B provides a valuable vector for exploration, with the understanding that its properties may require more careful optimization in later stages.

Conclusion

The comparative in-silico profiling of 3-cyclobutoxy-azetidine and 3-(cyclopentyloxy)azetidine demonstrates how minor structural modifications can significantly influence a molecule's drug-like properties. Both molecules are predicted to be viable fragments with favorable ADMET profiles. Molecule A is characterized by its compactness and balanced lipophilicity, while Molecule B offers greater size and conformational flexibility. These computational predictions provide a robust framework for medicinal chemists to make informed decisions, prioritizing the synthesis and experimental evaluation of the scaffold best suited to their specific drug discovery program.

References

  • PubChem. 3-(Cyclopropylmethyl)azetidine hydrochloride. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Wikipedia. Azetidine. [Link]

  • Krasnova, L., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • PubChem. Azetidine. [Link]

  • Tsaioun, K., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]

  • Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ferreira, L. G., et al. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society. [Link]

  • IntuitionLabs. A Technical Overview of Molecular Simulation Software. [Link]

  • Swiss Institute of Bioinformatics. SwissDock. [Link]

  • Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Selvaraj, C., & Singh, S. K. (2016). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ResearchGate. [Link]

  • Kumar, V., et al. (2024). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. [Link]

  • Cheméo. Chemical Properties of Azetidine. [Link]

  • RCSB PDB. Molecular Graphics Software. [Link]

  • Jedrzejas, M. J. (2015). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • Grisoni, F. (2022). In Silico Drug Design and Discovery: Big Data for Small Molecule Design. MDPI. [Link]

  • Schrödinger. Physics-based Software Platform for Molecular Discovery & Design. [Link]

  • ResearchGate. Structure of azetidine-containing compounds found in nature. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Baig, M. H., et al. (2014). Drug Discovery and In Silico Techniques: A Mini-Review. MOJ Proteomics & Bioinformatics. [Link]

  • Wikipedia. Comparison of software for molecular mechanics modeling. [Link]

  • ResearchGate. Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of 3-Cyclobutoxy-azetidine

Abstract This guide provides a comprehensive framework for the spectroscopic analysis and structural validation of 3-Cyclobutoxy-azetidine, a valuable saturated heterocyclic building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the spectroscopic analysis and structural validation of 3-Cyclobutoxy-azetidine, a valuable saturated heterocyclic building block in modern medicinal chemistry. Recognizing the frequent absence of public reference spectra for novel chemical entities, this document establishes a validation protocol based on first principles, analogous substance data, and internationally recognized standards. We detail predicted and comparative spectral data across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we present robust, step-by-step experimental protocols and a comparative analysis against viable structural bioisosteres, offering researchers a self-validating system for structural confirmation and a rationale for scaffold selection in drug development programs.

Introduction: The Rationale for Rigorous Characterization

The azetidine ring is a privileged scaffold in drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability while providing a three-dimensional exit vector for further chemical exploration.[1] The 3-Cyclobutoxy-azetidine motif, specifically, combines the strained four-membered amine with a cyclobutoxy group, a known bioisostere for larger or more lipophilic groups, thereby offering a unique structural and property space for drug candidates.[2]

Given its role as a critical building block, unambiguous structural confirmation is paramount. The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide provides the technical narrative and experimental detail required to achieve this, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5]

Integrated Analytical Workflow for Structural Validation

G cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Data Interpretation & Validation Sample 3-Cyclobutoxy-azetidine HCl Salt MS GC-MS Analysis Sample->MS Volatilization NMR 1H & 13C NMR Analysis Sample->NMR Dissolution in D2O IR FTIR Analysis Sample->IR ATR Mass Molecular Ion Peak (m/z = 127.10) MS->Mass Connectivity Proton/Carbon Environment & Connectivity NMR->Connectivity FunctionalGroups C-O, N-H, C-N Bonds Confirmed IR->FunctionalGroups Conclusion Validated Structure Mass->Conclusion Connectivity->Conclusion FunctionalGroups->Conclusion

Caption: Integrated workflow for the validation of 3-Cyclobutoxy-azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. For 3-Cyclobutoxy-azetidine, we predict a distinct set of signals based on its unique topology.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The choice of D₂O as a solvent is critical. It solubilizes the hydrochloride salt of the amine and allows for the exchange of the acidic N-H proton, which simplifies the spectrum by causing the N-H signal to disappear.[6]

  • Azetidine Ring Protons:

    • H3 (CH-O): ~4.7-4.9 ppm (quintet). This proton is the most deshielded in the azetidine ring due to the direct attachment of the electronegative oxygen atom. It will appear as a quintet due to coupling with the two sets of adjacent CH₂ protons.

    • H2/H4 (CH₂-N): ~3.9-4.2 ppm (multiplet). These protons are adjacent to the nitrogen atom and will be shifted downfield. The strained ring and non-planar structure will likely make them diastereotopic, leading to a complex multiplet.

  • Cyclobutoxy Ring Protons:

    • H1' (CH-O): ~4.4-4.6 ppm (quintet). Similar to H3 on the azetidine, this proton is deshielded by the ether oxygen.

    • H2'/H4' (CH₂): ~2.3-2.5 ppm (multiplet). These protons are adjacent to the CH-O group.

    • H3' (CH₂): ~1.6-1.8 ppm (multiplet). This is the most shielded proton, furthest from the oxygen atom. Data from cyclobutanol shows protons resonating in a range from ~1.1 to 2.5 ppm.[7]

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
  • Azetidine Ring Carbons:

    • C3 (CH-O): ~75-80 ppm. The direct attachment to oxygen causes a significant downfield shift.

    • C2/C4 (CH₂-N): ~45-50 ppm. These carbons are shifted downfield by the adjacent nitrogen.

  • Cyclobutoxy Ring Carbons:

    • C1' (CH-O): ~70-75 ppm. Similar to C3, this carbon is deshielded by oxygen.

    • C2'/C4' (CH₂): ~30-35 ppm.

    • C3' (CH₂): ~12-15 ppm. The ¹³C signal for unsubstituted cyclobutane is found at 22.4 ppm, providing a baseline for these predictions.[8]

Standard NMR Sample Preparation Protocol

A standardized protocol ensures reproducibility.[9]

  • Mass Measurement: Accurately weigh 5-25 mg of 3-Cyclobutoxy-azetidine HCl into a clean, dry vial.[10]

  • Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D) to the vial.[11]

  • Dissolution: Vortex the sample until the solid is completely dissolved.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the spectrometer spinner. The deuterated solvent is used for locking and shimming to optimize magnetic field homogeneity.[12]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check for its identity. For a volatile compound like 3-Cyclobutoxy-azetidine (as the free base), Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.

Expected Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The free base of 3-Cyclobutoxy-azetidine has a molecular formula of C₇H₁₃NO and a monoisotopic mass of 127.0997 g/mol . The primary goal is to observe the molecular ion peak [M]⁺ at m/z = 127.

  • Key Fragmentation Patterns: Electron Ionization (EI) will cause fragmentation. Key expected fragments would arise from:

    • Loss of the cyclobutoxy group.

    • Cleavage of the azetidine ring. The NIST WebBook entry for unsubstituted azetidine shows its mass spectrum, providing a reference for the fragmentation of the core ring structure.[13]

GC-MS Protocol for Volatile Amines

This protocol is adapted from standard EPA methods for volatile organic compounds.[14][15]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the free-based 3-Cyclobutoxy-azetidine in a volatile solvent like Dichloromethane or Methanol.

  • GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern to the predicted values. The NIST database can be used for identification of related fragments.[16]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[17] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.[17]

Predicted IR Absorption Bands
  • N-H Stretch: A moderate, broad peak between 3200-3500 cm⁻¹ is expected for the secondary amine N-H bond.[6][18]

  • C-H Stretch (sp³): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present from the azetidine and cyclobutoxy C-H bonds.

  • C-O Stretch (Ether): A strong, characteristic absorption band in the 1050-1150 cm⁻¹ region will confirm the presence of the ether linkage.[19]

  • C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region.

Attenuated Total Reflectance (ATR) FTIR Protocol
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid 3-Cyclobutoxy-azetidine HCl or a drop of the free base liquid directly onto the ATR crystal.

  • Acquisition: Apply pressure with the anvil and collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Comparative Analysis: Performance vs. Alternatives

In drug design, the choice of a specific scaffold is a deliberate one, often weighed against other "bioisosteric" replacements that may offer different property profiles. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[20][21]

Feature3-Cyclobutoxy-azetidine 3-Isopropoxy-azetidine (Comparator 1)3-(Oxetan-3-yl)oxy-azetidine (Comparator 2)
Structure Azetidine with a C4 ether ringAzetidine with an acyclic, branched etherAzetidine linked to another strained ether
¹H NMR Distinction Complex multiplets for C4 ring (~1.6-2.5 ppm).Isopropyl methyls as a clean doublet (~1.2 ppm).Distinct oxetane protons as triplets (~4.6-4.8 ppm).
¹³C NMR Distinction C4 ring signals (~13, 32 ppm).Isopropyl methyls (~22 ppm).Oxetane C-O (~72 ppm) and CH₂ (~43 ppm).
Physicochemical Rationale Introduces sp³ character and a constrained vector. The cyclobutoxy group is a known motif for improving metabolic stability.A simpler, less rigid acyclic alternative. Potentially easier synthesis.Increases polarity and aqueous solubility due to the second ether oxygen. Oxetanes are popular scaffolds for property modulation.[21]
Potential Liabilities Ring strain of both rings could present metabolic instability pathways (though often more stable than aziridines).[1]Potential for P450 oxidation at the isopropyl methine proton.Synthesis can be more complex.

Conclusion

This guide establishes a multi-faceted spectroscopic protocol for the definitive identification and validation of 3-Cyclobutoxy-azetidine. By integrating predicted data with established, robust analytical methods for NMR, MS, and IR spectroscopy, we provide a self-validating workflow. The comparison with logical alternatives highlights the unique spectral features of the target molecule and provides a rational basis for its selection in discovery programs. Adherence to these principles and protocols ensures data integrity and supports the progression of high-quality chemical matter in research and development.

References

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Available from: [Link]

  • Hashim O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

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Comparative

A Comparative Guide to In Vitro Assay Validation for 3-Cyclobutoxy-azetidine Derivatives as Novel Kinase Inhibitors

This guide provides a comprehensive framework for the in vitro validation of assays designed to characterize a novel class of kinase inhibitors: 3-Cyclobutoxy-azetidine derivatives. As researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of assays designed to characterize a novel class of kinase inhibitors: 3-Cyclobutoxy-azetidine derivatives. As researchers, scientists, and drug development professionals, the robustness and reliability of our preclinical data are paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a self-validating system that builds confidence in the therapeutic potential of these novel chemical entities.

The azetidine scaffold has garnered significant attention in medicinal chemistry due to its desirable pharmacological properties, including metabolic stability and conformational rigidity.[1] Our focus here is on 3-Cyclobutoxy-azetidine derivatives, a class of compounds showing promise as inhibitors of the Janus kinase (JAK) family of enzymes.[2][3] To rigorously assess their potential, we will detail the validation of key in vitro assays and compare their performance against established kinase inhibitors.

The Crucial Role of In Vitro Assay Validation

Before a compound can progress through the drug discovery pipeline, the assays used to characterize its activity must be proven "fit for purpose." Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines to ensure the data generated is reliable and reproducible.[4][5] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines, focusing on key validation parameters to establish a robust analytical procedure.[6]

Section 1: Validation of a Primary Biochemical Assay for Target Engagement

The first step in characterizing a novel inhibitor is to confirm its direct interaction with the intended target. For our 3-Cyclobutoxy-azetidine derivative, hypothesized to be a JAK inhibitor, a biochemical kinase assay is the most direct method to quantify its inhibitory activity.[7]

The Rationale Behind Assay Selection

We will employ a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials. The principle is simple: the more active the kinase, the less ATP remains, resulting in a lower luminescent signal.

Experimental Workflow: Biochemical Kinase Inhibition Assay

The following diagram illustrates the workflow for our biochemical kinase inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Dilution Serial Dilution of 3-Cyclobutoxy-azetidine Derivative & Comparators Assay_Plate Add Kinase, Substrate, and Compound to 384-well Plate Compound_Dilution->Assay_Plate Reagent_Prep Prepare Kinase, Substrate, and ATP Solution Reagent_Prep->Assay_Plate Initiate_Reaction Add ATP to Initiate Kinase Reaction Assay_Plate->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Add_Detection_Reagent Add Luminescence Detection Reagent Incubation->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

Caption: Workflow for the biochemical kinase inhibition assay.

Detailed Protocol: Biochemical Kinase Inhibition Assay
  • Compound Preparation: Create a 10-point serial dilution of the 3-Cyclobutoxy-azetidine derivative, the broad-spectrum kinase inhibitor Staurosporine, and the specific JAK inhibitor Ibrutinib in DMSO.[8][9]

  • Reagent Preparation: Prepare a solution containing the target JAK enzyme and its specific peptide substrate in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.

  • Compound Addition: Add 50 nL of each compound dilution to the appropriate wells. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control (0% kinase activity).

  • Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for the specific JAK isoform to ensure sensitive detection of ATP-competitive inhibitors.[7]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of a luminescence-based ATP detection reagent to each well.

  • Measurement: After a 10-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters for this biochemical assay, in accordance with ICH Q2(R2) guidelines.

Validation ParameterMethodAcceptance Criteria
Specificity Run the assay with and without the kinase enzyme.Signal in the absence of the enzyme should be <5% of the signal with the enzyme.
Linearity Generate a standard curve with varying concentrations of ADP to mimic ATP consumption.R² > 0.99 for the linear range of the detection reagent.
Range Determine the range of inhibitor concentrations that provide a linear response.The IC50 value should fall within the linear range of the assay.
Accuracy Spike known concentrations of a reference inhibitor into the assay.The calculated IC50 should be within ±20% of the known value.
Precision
- RepeatabilityRun the same plate three times by the same operator on the same day.Coefficient of Variation (CV) < 15% for IC50 values.
- Intermediate PrecisionRun the assay on three different days with different operators.CV < 20% for IC50 values.

Section 2: Functional Cell-Based Assay for Downstream Signaling

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to demonstrate that the compound can inhibit the kinase within a cellular context and affect downstream signaling pathways.[10]

Rationale for a Cell-Based Approach

We will use a reporter gene assay in a cell line that expresses a specific JAK isoform and a STAT-responsive luciferase reporter. Inhibition of JAK will prevent the phosphorylation and activation of STAT, leading to a decrease in luciferase expression and a corresponding drop in luminescent signal. This assay provides a more biologically relevant measure of the compound's potency.[10]

Signaling Pathway: JAK/STAT Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Induces

Caption: Simplified JAK/STAT signaling pathway.

Detailed Protocol: Cell-Based Reporter Gene Assay
  • Cell Culture: Culture a human cell line stably expressing the target JAK isoform and a STAT-inducible luciferase reporter in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 3-Cyclobutoxy-azetidine derivative and comparator compounds for 1 hour.

  • Stimulation: Stimulate the cells with a cytokine known to activate the specific JAK/STAT pathway (e.g., interferon-gamma).

  • Incubation: Incubate the cells for 6-8 hours to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the IC50 values.

Section 3: Comparative Analysis and Cytotoxicity Profiling

A critical aspect of drug development is to assess the selectivity and safety profile of a lead compound.[11] This involves comparing its potency against the intended target with its effects on other kinases and its general cytotoxicity.

Kinase Selectivity Profiling

To assess the selectivity of our 3-Cyclobutoxy-azetidine derivative, we will screen it against a panel of other kinases. This will provide a selectivity profile and help identify potential off-target effects. For this comparison, we will use the well-established, specific JAK inhibitor, Ibrutinib, and the broad-spectrum inhibitor, Staurosporine.[8][9]

Cytotoxicity Assessment

It is essential to ensure that the observed inhibition in the cell-based assay is due to specific target engagement and not simply a result of the compound being toxic to the cells.[12] We will perform a cytotoxicity assay in parallel with the functional cell-based assay.

Detailed Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Seed the same cell line used in the reporter gene assay into a 96-well plate.

  • Compound Treatment: Treat the cells with the same serial dilution of the compounds for the same duration as the functional assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and determine the CC50 (50% cytotoxic concentration).

Comparative Data Summary

The following table summarizes the expected data from our validated assays, comparing the 3-Cyclobutoxy-azetidine derivative with our selected reference compounds.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Kinase X IC50 (nM)Cell-Based IC50 (nM)CC50 (nM)Selectivity Index (CC50/Cell-Based IC50)
3-Cyclobutoxy-azetidine Derivative Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Ibrutinib (BTK Inhibitor) >10,000>10,000~500BTK: ~0.5~10>10,000>1000
Staurosporine (Broad-Spectrum) ~5~10~3~1-20 (most kinases)~20~50~2.5

Conclusion

This guide has outlined a rigorous and scientifically sound approach to the in vitro validation of assays for a novel class of 3-Cyclobutoxy-azetidine derivatives targeting the JAK kinase family. By following these detailed protocols and adhering to the principles of assay validation, researchers can generate high-quality, reliable data that will confidently guide the progression of these promising compounds through the drug discovery and development process. The comparative analysis against established inhibitors provides crucial context for evaluating the potency, selectivity, and safety of these new chemical entities.

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Validation

A Technical Guide to the Cross-Validation of Computational Models for 3-Cyclobutoxy-azetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, computational modeling has emerged as an indispensable tool for accelerating the identification and optimization...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. Small molecules, such as the promising scaffold 3-Cyclobutoxy-azetidine, are prime candidates for in silico evaluation, where their physicochemical and pharmacological properties can be predicted with increasing accuracy. However, the predictive power of any computational model is only as robust as its validation. This guide provides an in-depth comparison of common computational models applicable to 3-Cyclobutoxy-azetidine and details the critical process of cross-validation to ensure scientific rigor and confidence in in silico predictions.

The Landscape of Computational Models for Small Molecules

The choice of a computational model is a critical first step and is dictated by the specific properties of interest, desired accuracy, and available computational resources. For a molecule like 3-Cyclobutoxy-azetidine, two primary classes of models are broadly applicable: Quantum Mechanics (QM) and Molecular Mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods, particularly Density Functional Theory (DFT), provide a highly accurate description of electronic structure, from which a wide range of molecular properties can be derived.[1][2] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1]

  • Causality of Choice: For properties that are intrinsically dependent on electron distribution, such as reactivity, spectroscopic properties (e.g., NMR and IR spectra), and reaction energetics, QM methods are the gold standard.[2] They are essential when breaking and forming bonds are of interest.

  • Trustworthiness through Validation: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.[3] Therefore, it is crucial to benchmark different functionals against experimental data for a set of structurally related molecules before applying them to the target molecule.

Molecular Mechanics (MM) Methods

MM methods employ classical physics to model molecules as a collection of atoms held together by springs representing chemical bonds.[4][5] These "force fields" are sets of parameters and functions that describe the potential energy of a molecule.[6][7][8]

  • Causality of Choice: MM methods are computationally much less expensive than QM methods, making them suitable for studying large systems or for performing long-timescale simulations, such as molecular dynamics, to explore conformational landscapes and binding thermodynamics.[4] For a flexible molecule like 3-Cyclobutoxy-azetidine, understanding its conformational preferences is crucial for predicting its interaction with biological targets.

  • Trustworthiness through Validation: The accuracy of a force field is limited by its parameterization. It is essential to choose a force field that has been specifically parameterized for the types of molecules being studied. Validation involves comparing calculated properties, such as conformational energies and geometries, with experimental data or high-level QM calculations.

The Cornerstone of Predictive Modeling: Cross-Validation

A computational model's true utility is not its ability to reproduce the data it was trained on, but its capacity to make accurate predictions for new, unseen data. Cross-validation is a statistical method used to estimate the performance of machine learning models and is a critical step in building robust and reliable predictive models.[9]

K-Fold Cross-Validation

In k-fold cross-validation, the dataset is randomly partitioned into 'k' equally sized subsets or folds.[9] One fold is held out as the validation set, and the model is trained on the remaining k-1 folds.[9] This process is repeated k times, with each fold used exactly once as the validation set. The final performance is the average of the performances obtained in each fold.

  • Causality of Choice: K-fold cross-validation is a robust method for estimating model performance, as it ensures that every observation from the original dataset has the chance of appearing in the training and test set. A common choice for 'k' is 5 or 10.

Leave-One-Out Cross-Validation (LOOCV)

LOOCV is a special case of k-fold cross-validation where k is equal to the number of data points in the set.[10] In each iteration, a single data point is used for validation, and the remaining data points are used for training.[10]

  • Causality of Choice: LOOCV is particularly useful for small datasets, as it maximizes the amount of data used for training in each iteration.[11] However, it can be computationally expensive for large datasets.[10]

Workflow for Cross-Validation of a Computational Model

The following diagram illustrates a typical workflow for the cross-validation of a computational model for predicting a specific property of 3-Cyclobutoxy-azetidine.

CrossValidationWorkflow Cross-Validation Workflow for Computational Models cluster_data Data Preparation cluster_model Model Training & Validation cluster_eval Performance Evaluation DataCollection 1. Data Collection (Experimental data for analogous compounds) DataCuration 2. Data Curation (Remove inconsistencies, standardize units) DataCollection->DataCuration FeatureGeneration 3. Descriptor Calculation (Generate molecular descriptors) DataCuration->FeatureGeneration DataSplit 4. Data Splitting (K-Fold or LOOCV) FeatureGeneration->DataSplit ModelTraining 5. Model Training (Train on K-1 folds) DataSplit->ModelTraining ModelPrediction 6. Prediction (Predict on the held-out fold) ModelTraining->ModelPrediction PerformanceMetrics 7. Calculate Performance Metrics (MAE, RMSE, R²) ModelPrediction->PerformanceMetrics ModelAssessment 8. Average Metrics (Average across all folds) PerformanceMetrics->ModelAssessment FinalModel 9. Final Model Training (Train on the entire dataset) ModelAssessment->FinalModel

Caption: A generalized workflow for the cross-validation of computational models.

Performance Metrics for Model Evaluation

Several statistical metrics are used to quantify the performance of a regression model.[12][13][14][15] The choice of metric depends on the specific goals of the modeling task.

MetricFormulaInterpretation
Mean Absolute Error (MAE) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

\frac{1}{n} \sum{i=1}^{n}
y_i - \hat{y}_i
Mean Squared Error (MSE)

The average of the squares of the errors. It penalizes larger errors more heavily.
Root Mean Squared Error (RMSE)

The square root of the MSE. It is in the same units as the predicted property, making it more interpretable.
Coefficient of Determination (R²)

Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit.

Hypothetical Cross-Validation Study: Predicting LogP for 3-Cyclobutoxy-azetidine Analogs

Due to the lack of publicly available experimental data for 3-Cyclobutoxy-azetidine, this section outlines a hypothetical cross-validation study using data for structurally similar compounds sourced from public databases like ChEMBL and PubChem.[16][17]

Experimental Protocol: Data Collection and Curation
  • Define Structural Analogs: Identify a set of at least 20-30 commercially available or synthetically accessible molecules containing either the cyclobutoxy or the azetidine moiety, with experimentally determined LogP values.

  • Database Search: Systematically search public databases (e.g., ChEMBL, PubChem) and the scientific literature for these compounds and their experimental LogP values.[16][17][18][19]

  • Data Curation:

    • Standardize chemical structures (e.g., using SMILES or InChI).

    • Ensure consistency in experimental conditions for LogP measurements.

    • Remove duplicate entries and resolve any conflicting data.

Experimental Protocol: Computational Modeling
  • Model Selection:

    • QM Model: DFT with the B3LYP functional and the 6-31G* basis set for geometry optimization and calculation of electronic properties.

    • MM Model: A general-purpose force field such as GAFF (General Amber Force Field) for conformational analysis.

  • Descriptor Calculation: For each molecule in the curated dataset, calculate a set of relevant molecular descriptors using software like RDKit or Mordred. These descriptors can include:

    • 2D descriptors: Molecular weight, number of hydrogen bond donors/acceptors, topological polar surface area (TPSA).

    • 3D descriptors: Solvent accessible surface area (SASA), molecular volume.

    • QM-derived descriptors: Dipole moment, HOMO/LUMO energies.

Experimental Protocol: Cross-Validation and Performance Evaluation
  • Cross-Validation Setup: Perform 10-fold cross-validation on the curated dataset.

  • Model Training: Within each fold, train a multiple linear regression (MLR) model using the calculated descriptors as independent variables and the experimental LogP as the dependent variable.

  • Performance Evaluation: For each fold, predict the LogP for the held-out data and calculate the MAE, RMSE, and R².

  • Overall Performance: Average the performance metrics across all 10 folds to obtain a robust estimate of the model's predictive power.

Data Presentation: Hypothetical Results

The following table presents hypothetical results from such a cross-validation study.

ModelMAERMSE
MLR with 2D Descriptors 0.45 ± 0.050.60 ± 0.070.75 ± 0.08
MLR with 2D & 3D Descriptors 0.42 ± 0.060.55 ± 0.060.80 ± 0.07
MLR with 2D, 3D, & QM Descriptors 0.38 ± 0.040.50 ± 0.050.85 ± 0.06

These hypothetical results would suggest that the inclusion of 3D and QM-derived descriptors improves the predictive accuracy of the LogP model for this class of compounds.

Conclusion and Future Directions

The cross-validation of computational models is a non-negotiable step in ensuring the reliability of in silico predictions in drug discovery. This guide has provided a framework for comparing different modeling techniques and rigorously validating their performance for a target molecule like 3-Cyclobutoxy-azetidine. While the absence of direct experimental data for the target molecule necessitates the use of analogous compounds for model building and validation, this approach provides a strong foundation for initial computational assessment.

Ultimately, the predictions from these validated models must be confirmed through experimental synthesis and characterization of 3-Cyclobutoxy-azetidine. This iterative cycle of prediction and experimental validation is the hallmark of a successful and efficient drug discovery program.

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Comparative

A Comparative Guide to 3-Cyclobutoxy-azetidine Analogs: Structure-Activity Relationship (SAR) Studies for hM4Di DREADD Agonism

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of chemogenetics, the ability to selectively modulate neuronal activity has become a cornerstone of neuroscience research. Des...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of chemogenetics, the ability to selectively modulate neuronal activity has become a cornerstone of neuroscience research. Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offer unparalleled spatiotemporal control over cellular signaling. Among these, the Gi-coupled human M4 muscarinic receptor (hM4Di) DREADD is a powerful tool for inducing neuronal silencing. The efficacy of this system, however, is critically dependent on the pharmacological properties of its activating ligand. This guide provides an in-depth comparison of 3-cyclobutoxy-azetidine analogs as hM4Di agonists, with a focus on their structure-activity relationships (SAR), to inform rational drug design and experimental application.

The Emergence of a Privileged Scaffold: The 3-Cyclobutoxy-azetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and three-dimensional character can impart favorable characteristics to drug candidates, including enhanced metabolic stability and aqueous solubility.[3] The incorporation of a 3-cyclobutoxy moiety on the azetidine scaffold has proven to be a key innovation in the development of potent and selective muscarinic receptor modulators, particularly for the hM4Di DREADD.

One of the most prominent examples from this class is Compound 21 (C21) , a potent and selective agonist for muscarinic-based DREADDs.[4][5] C21 has demonstrated excellent brain permeability and has become a valuable tool for in vivo neuroscience research, offering an alternative to the earlier DREADD agonist, clozapine-N-oxide (CNO), which has been shown to have potential off-target effects.[6][7]

Deconstructing the Pharmacophore: A Guide to Structure-Activity Relationships

The development of potent and selective 3-cyclobutoxy-azetidine analogs hinges on the systematic modification of three key structural components: the azetidine ring , the 3-cyclobutoxy group , and the N-substituent . Understanding the impact of these modifications on agonist activity at the hM4Di receptor is paramount for optimizing lead compounds.

The Azetidine Ring: A Rigid Core for Optimal Presentation

The azetidine ring serves as a rigid scaffold, properly orienting the other pharmacophoric elements for optimal interaction with the receptor binding pocket. While the core azetidine is generally conserved in active analogs, substitutions on the ring can influence potency and selectivity. However, extensive modifications to the azetidine ring itself have not been widely reported in the context of hM4Di agonism, suggesting its foundational role in maintaining the necessary geometry for activity. The synthesis of substituted azetidines can be challenging due to ring strain, but various synthetic methodologies have been developed to access these valuable building blocks.[8]

The 3-Cyclobutoxy Group: A Key Recognition Motif

The cyclobutoxy group at the 3-position of the azetidine ring is a critical determinant of agonist activity. Its size, shape, and lipophilicity appear to be well-suited for the binding pocket of the hM4Di receptor.

  • Ring Size and Conformation: While systematic exploration of other cycloalkoxy groups is not extensively published, the cyclobutoxy ring appears to strike a balance between providing sufficient bulk for binding and maintaining a favorable conformational profile.

  • Substitution on the Cyclobutoxy Ring: The introduction of substituents on the cyclobutoxy ring would likely alter the binding affinity and efficacy. Further research is needed to explore the SAR in this region.

The N-Substituent: Tuning Potency, Selectivity, and Pharmacokinetics

The substituent attached to the azetidine nitrogen has the most significant impact on the pharmacological profile of these analogs. This region is the primary focus of medicinal chemistry efforts to fine-tune potency, selectivity against other muscarinic receptors and other GPCRs, and pharmacokinetic properties.

For instance, in the case of C21, the N-substituent is a (1-methyl-1H-pyrazol-4-yl)methyl group. The nature of the aromatic heterocycle and the linker to the azetidine nitrogen are crucial for high-affinity binding and potent agonism.

Modification of N-SubstituentPredicted Impact on hM4Di Agonist ActivityRationale
Variation of the Heterocycle HighThe electronic and steric properties of the heterocyclic ring are critical for interactions within the receptor binding pocket. Different heterocycles will exhibit distinct hydrogen bonding patterns and van der Waals interactions.
Alteration of the Linker Moderate to HighThe length and flexibility of the linker between the azetidine nitrogen and the aromatic ring influence the positioning of the heterocycle in the binding site.
Substitution on the Heterocycle Moderate to HighSubstituents on the heterocyclic ring can modulate lipophilicity, electronic properties, and steric interactions, thereby affecting potency, selectivity, and metabolic stability.

Comparative Performance of 3-Cyclobutoxy-azetidine Analogs and Other DREADD Agonists

The utility of a DREADD agonist is defined by its potency, selectivity, and pharmacokinetic profile. Below is a comparison of C21 with other commonly used DREADD agonists.

CompoundTargetIn Vitro Potency (pEC50)Key Features
Compound 21 (C21) hM4Di7.77[9]Potent and selective agonist with good brain penetrability.[4]
Clozapine-N-Oxide (CNO) hM4DiVariablePro-drug that converts to clozapine in vivo, which has off-target effects.
Deschloroclozapine (DCZ) hM4DiHighPotent agonist with high affinity, but potential for off-target effects still under investigation.

It is crucial to note that off-target effects have been reported for C21 at higher concentrations, emphasizing the importance of careful dose selection in in vivo experiments. [6][7]

Experimental Protocols for Evaluation of 3-Cyclobutoxy-azetidine Analogs

To facilitate the discovery and characterization of novel 3-cyclobutoxy-azetidine analogs, detailed experimental protocols are essential.

Synthetic Chemistry: A Representative Synthesis of a 3-Cyclobutoxy-azetidine Scaffold

The synthesis of the 3-cyclobutoxy-azetidine core is a key step in the preparation of this class of compounds. A general synthetic route is outlined below.

start Commercially Available Azetidin-3-ol step1 Protection of Azetidine Nitrogen (e.g., Boc, Cbz) start->step1 Protection step2 Alkylation of the Hydroxyl Group with a Cyclobutyl Halide or Tosylate step1->step2 O-Alkylation step3 Deprotection of the Azetidine Nitrogen step2->step3 Deprotection step4 N-Alkylation with a Heterocyclic Methyl Halide step3->step4 N-Alkylation end Final 3-Cyclobutoxy-azetidine Analog step4->end

Caption: General synthetic scheme for 3-cyclobutoxy-azetidine analogs.

Step-by-Step Protocol:

  • Protection of Azetidin-3-ol: To a solution of azetidin-3-ol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete.

  • O-Alkylation: To a solution of the N-protected azetidin-3-ol in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0 °C. After stirring, add a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl tosylate and allow the reaction to warm to room temperature.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

  • N-Alkylation: To a solution of the 3-cyclobutoxyazetidine in a suitable solvent, add a base (e.g., potassium carbonate) and the desired heterocyclic methyl halide (e.g., 4-(chloromethyl)-1-methyl-1H-pyrazole). Heat the reaction mixture to drive the alkylation to completion.

  • Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.

In Vitro Functional Assay: Bioluminescence Resonance Energy Transfer (BRET) for Gi Activation

To assess the agonist activity of novel analogs at the hM4Di receptor, a Bioluminescence Resonance Energy Transfer (BRET) assay can be employed to measure G-protein activation. This assay monitors the interaction between a luciferase-tagged Gα subunit and a fluorescently-tagged Gγ subunit upon receptor activation.

Caption: Principle of the BRET assay for hM4Di receptor activation.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with plasmids encoding for hM4Di, Gαi-Rluc8, Gβ, and Gγ-Venus.

  • Cell Plating: Seed the transfected cells into 96-well microplates.

  • Compound Treatment: Prepare serial dilutions of the 3-cyclobutoxy-azetidine analogs and add them to the cells.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc8 and 535 nm for Venus) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot the dose-response curves to determine the EC50 values for each analog.

Conclusion and Future Directions

The 3-cyclobutoxy-azetidine scaffold represents a highly promising platform for the development of potent and selective hM4Di DREADD agonists. The SAR studies highlighted in this guide underscore the critical role of the N-substituent in fine-tuning the pharmacological properties of these analogs. Future research should focus on a more systematic exploration of the cyclobutoxy group and the azetidine ring to further refine the SAR and potentially discover novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of these next-generation chemogenetic tools, which will undoubtedly continue to advance our understanding of complex neural circuits and their role in health and disease.

References

  • Bender, A. M., et al. (2018). Discovery and Optimization of Potent and CNS Penetrant M(5)-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience, 9(7), 1572-1581. [Link]

  • Chavda, V. D., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(24), 2145-2167. [Link]

  • Chen, X., et al. (2015). The first structure-activity relationship studies for designer receptors exclusively activated by designer drugs. ACS Chemical Neuroscience, 6(3), 476-484. [Link]

  • Corsi-Zuelli, F. M., et al. (2017). The M4 Muscarinic Receptor and Its Role in Schizophrenia: A Systematic Review. Frontiers in Psychiatry, 8, 193. [Link]

  • Davoren, J. E., et al. (2016). Design and optimization of selective azaindole amide M1 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(2), 528-533. [Link]

  • Goutaudier, R., et al. (2020). Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats. eNeuro, 7(3), ENEURO.0033-20.2020. [Link]

  • Horii-Hayashi, N., et al. (2021). Protocol for behavioral tests using chemogenetically manipulated mice. STAR Protocols, 2(2), 100459. [Link]

  • Kroeze, W. K., et al. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology, 22(4), 362-369. [Link]

  • Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Retrieved from [Link]

  • Morimoto, A., et al. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical and Pharmaceutical Bulletin, 21(1), 228-231. [Link]

  • Thompson, K. J., et al. (2018). DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo. ACS Pharmacology & Translational Science, 1(1), 61-72. [Link]

  • Zhdankin, V. V. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. Retrieved from [Link]

  • Bio-protocol. (2018). BRET Assay to Measure Gq Recruitment to the Ghrelin Receptor. Bio-protocol, 8(12), e2889. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2465. [Link]

  • Goutaudier, R., et al. (2020). Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats. bioRxiv. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclobutoxy-azetidine

This guide provides essential safety and logistical information for the handling and disposal of 3-Cyclobutoxy-azetidine. As a trusted partner in your research and development endeavors, we are committed to providing val...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Cyclobutoxy-azetidine. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. This document is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.

The following protocols have been synthesized from established safety data for the azetidine heterocyclic scaffold and its derivatives. Given the potential for high reactivity and biological activity, a conservative and rigorous approach to safety is paramount.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 3-Cyclobutoxy-azetidine is not broadly available, the hazard profile can be inferred from the parent compound, azetidine, and its analogs. The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which can contribute to its reactivity. The primary hazards associated with the azetidine class of compounds are summarized below. It is imperative to treat 3-Cyclobutoxy-azetidine as possessing, at a minimum, these characteristics until specific toxicological data becomes available.

Hazard ClassDescriptionRationale and Potential Impact
Skin Corrosion/Irritation Azetidine and its derivatives are known to cause severe skin burns and eye damage.[1][2][3]The amine functional group can be caustic. Direct contact can lead to irreversible skin damage, chemical burns, and severe eye irritation or damage.[1]
Flammability Azetidine is a highly flammable liquid and vapor.[1][2][4]The presence of the cyclobutoxy group may alter the flash point, but a high risk of flammability should be assumed. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]
Acute Toxicity Various azetidine compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7]Systemic absorption through any route of exposure could lead to adverse health effects. The toxicological properties have not been fully investigated for many derivatives, warranting cautious handling.[4]
Chronic Toxicity Some azetidine-containing compounds are suspected of causing cancer, genetic defects, and may damage fertility or an unborn child.[6]Long-term or repeated exposure, even at low levels, could pose significant health risks. All operations should be designed to minimize any potential for chronic exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable and serves as the primary barrier between the researcher and the chemical. The selection of specific PPE is directly dictated by the hazard assessment.

Body PartRequired PPEStandard/SpecificationCausality and Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene). Double gloving is mandatory.[6][8]ASTM F739 / EN 374Azetidines can be corrosive and are readily absorbed through the skin.[9] Double gloving provides a critical layer of protection against tears and minimizes exposure during doffing.
Eyes/Face Safety goggles with side shields.[10][11] A full-face shield must be worn over goggles when handling larger quantities (>50 mL) or during any operation with a splash hazard.ANSI Z87.1 / EN 166Protects against splashes of the corrosive liquid, which can cause severe and permanent eye damage.[1][3] A face shield protects the entire face from splashes.
Body Chemical-resistant lab coat or a disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).EN 13034Provides a barrier against skin contact from spills or splashes.[1][10] Standard cotton lab coats are insufficient as they can absorb the chemical, prolonging skin contact.
Respiratory All handling of 3-Cyclobutoxy-azetidine must be performed within a certified chemical fume hood.N/AThis is an engineering control, which is the primary method of protection. It prevents the inhalation of flammable and potentially toxic vapors.[5]

Operational Plan: From Preparation to Execution

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Clear the Workspace: The work area within the hood must be clean, uncluttered, and free of incompatible materials, especially strong oxidizing agents and acids.[5]

  • Assemble Equipment: All necessary glassware and equipment should be placed in the fume hood before the chemical is introduced. Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[1][5]

  • Locate Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[5]

PPE Donning and Doffing Workflow

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed meticulously.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow to prevent cross-contamination.

Step-by-Step Handling Protocol
  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Transfer Chemical: Perform all transfers of 3-Cyclobutoxy-azetidine inside the fume hood. Use a syringe or cannula for liquid transfers to minimize vapor release.

  • Maintain Situational Awareness: Do not work alone. Ensure all containers are clearly labeled. Keep containers tightly closed when not in use.[11]

  • Immediate Cleanup: Clean any small spills immediately using an appropriate absorbent material (vermiculite or other inert absorbent).[10]

  • Post-Handling: After the procedure is complete, decontaminate the work surface.

  • Doff PPE: Follow the doffing sequence outlined in the diagram, disposing of single-use items in the appropriate hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Responsible Waste Management

Improper disposal of 3-Cyclobutoxy-azetidine and contaminated materials can pose a significant risk to personnel and the environment.

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong acids or oxidizers.[5]

  • Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure screw-on cap.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3-Cyclobutoxy-azetidine," and the associated hazards (e.g., "Corrosive," "Flammable," "Toxic").[12]

  • Waste Accumulation:

    • Liquid Waste: Carefully pour or transfer waste liquid into the labeled container inside a fume hood.

    • Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) must be placed in a separate, clearly labeled solid hazardous waste container.

  • Container Management: Keep the waste container closed at all times except when adding waste.[12] Store the container in a designated satellite accumulation area away from ignition sources and incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour down the drain.[1][10]

Emergency Procedures

SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Minor Spill (Inside a fume hood) Absorb the spill with an inert, non-combustible material like vermiculite or sand.[10] Scoop up the material using spark-proof tools and place it in a sealed container for disposal.[5] Decontaminate the area.

References

  • MATERIAL SAFETY DATA SHEET - Pfizer. (2012, September 13). Pfizer.
  • Azetidine - Safety Data Sheet. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET - Azetidine. (2012, March 23). Fisher Scientific.
  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH & Co.KG.
  • Azetidine hydrochloride - Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • 2021 Code of Practice for the Safety, Health and Welfare at Work. (2021, May 18). Health and Safety Authority.
  • Personal protective equipment for handling 3-(Cyclohexanesulfonyl)azetidine. (n.d.). Benchchem.
  • Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Azetidine | C3H7N | CID 10422. (n.d.). PubChem, NIH.
  • SAFETY DATA SHEET - Azetidine. (2012, March 23). Acros Organics.
  • SAFETY DATA SHEET - Azetidine Hydrochloride. (2024, December 16). TCI Chemicals.
  • SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. (2025, March 28). TCI Chemicals.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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